6-(Piperidin-1-yl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWATXPICITDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499202 | |
| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69206-89-9 | |
| Record name | 6-(Piperidin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90499202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(Piperidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the heterocyclic compound 6-(Piperidin-1-yl)pyrimidin-4-amine. This pyrimidine derivative is of interest to researchers in medicinal chemistry and drug discovery due to its structural similarity to molecules with established biological activity. This document details the primary synthetic route, experimental protocols, and relevant characterization data.
Introduction
This compound belongs to the class of aminopyrimidines, a group of compounds known for their diverse pharmacological properties. The core structure, featuring a pyrimidine ring substituted with a piperidine and an amine group, serves as a versatile scaffold for the development of novel therapeutic agents. The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry.
Synthetic Pathway
The most common and direct route for the synthesis of this compound involves the reaction of a commercially available starting material, 4-amino-6-chloropyrimidine, with piperidine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the chlorine atom on the pyrimidine ring.
Caption: General Synthetic Scheme.
Experimental Protocols
The following experimental protocol is based on established procedures for similar nucleophilic aromatic substitutions on the pyrimidine core.[1]
Materials and Equipment
-
4-amino-6-chloropyrimidine
-
Piperidine
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Synthesis of this compound
A detailed, step-by-step procedure for the synthesis is provided below. This protocol is adapted from the synthesis of the closely related compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.[1]
Caption: Experimental Workflow Diagram.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-6-chloropyrimidine (1.0 eq).
-
Add absolute ethanol to dissolve the starting material.
-
Add piperidine (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Stir the mixture at room temperature for an additional 2 hours to allow for complete precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as acetone.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on the synthesis of a structurally similar compound.[1]
| Parameter | Value |
| Reactants | |
| 4-amino-6-chloropyrimidine | 1.0 eq |
| Piperidine | 5.0 eq |
| Reaction Conditions | |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Product | |
| Yield | ~74% (based on a similar reaction)[1] |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Spectroscopic Data | |
| 1H NMR (DMSO-d6) | Expected peaks for pyrimidine, piperidine, and amine protons. |
| 13C NMR (DMSO-d6) | Expected peaks for pyrimidine and piperidine carbons. |
| Mass Spectrometry (ESI+) | m/z for [M+H]+ expected at approx. 179.13 |
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be recorded to confirm the presence of the pyrimidine and piperidine moieties and the correct substitution pattern.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the target compound.
-
Melting Point: The melting point of the purified product should be determined as an indicator of purity.
Safety Precautions
-
4-amino-6-chloropyrimidine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidine is a corrosive and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood.
-
Ethanol is a flammable liquid. All heating should be performed using a heating mantle and not an open flame.
Conclusion
The synthesis of this compound can be readily achieved through a nucleophilic aromatic substitution reaction. The described protocol, adapted from a reliable source, provides a solid foundation for the preparation of this compound in a laboratory setting. For researchers, this straightforward synthesis opens the door to further derivatization and biological evaluation of this promising heterocyclic scaffold. It is recommended that full characterization of the final product be performed to confirm its identity and purity.
References
Physicochemical Properties of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 6-(Piperidin-1-yl)pyrimidin-4-amine. The information presented herein is essential for researchers and scientists engaged in drug discovery and development, offering critical data for lead optimization, formulation development, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Core Physicochemical Data
The physicochemical properties of a compound are fundamental to its behavior in biological systems. Due to the limited availability of experimentally derived data for this compound, the following table summarizes key properties obtained from validated computational prediction models. These predictive tools leverage extensive databases of chemical structures and their measured properties to provide reliable estimates.
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 192.26 g/mol | Calculation |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | ALOGPS, ChemAxon |
| pKa (Acid Dissociation Constant) | Basic pKa: 6.5 - 7.5 (pyrimidine ring N), 10.5 - 11.5 (piperidine N) | ChemAxon |
| Aqueous Solubility | Moderately Soluble | ALOGPS, ESOL |
| Melting Point | 180 - 200 °C | Estimation from structurally similar compounds |
| Boiling Point | > 350 °C (with decomposition) | Estimation |
| Topological Polar Surface Area (TPSA) | 54.5 Ų | Calculation |
| Number of Hydrogen Bond Donors | 1 | Calculation |
| Number of Hydrogen Bond Acceptors | 4 | Calculation |
Experimental Protocols for Physicochemical Characterization
To facilitate the experimental validation of the predicted properties, this section outlines detailed methodologies for key experiments.
Determination of LogP (Octanol-Water Partition Coefficient) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method remains the gold standard for its determination.
Protocol:
-
Preparation of Pre-saturated Solvents: Prepare a mixture of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.
-
Partitioning: In a clean, screw-capped centrifuge tube, add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous phase.
-
Equilibration: Agitate the tube at a constant temperature (typically 25 °C) for a defined period (e.g., 24 hours) to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the tube at a high speed to ensure a clean separation of the octanol and aqueous layers.
-
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For multiple pKa values, multiple inflection points will be observed.
Determination of Aqueous Solubility by Shake-Flask Method
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium (e.g., deionized water, buffered solution at a specific pH).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.
-
Concentration Analysis: Withdraw a clear aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Solubility Value: The determined concentration represents the equilibrium solubility of the compound in the specified medium.
Determination of Melting Point by Capillary Method
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Protocol:
-
Sample Preparation: Ensure the sample of this compound is a fine, dry powder.
-
Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and physicochemical profiling of this compound.
Caption: Detailed workflow for the determination of aqueous solubility using the shake-flask method.
This technical guide provides a foundational understanding of the physicochemical properties of this compound. The predicted data and detailed experimental protocols are intended to support further research and development of this and related compounds. Experimental verification of the predicted values is highly recommended.
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 6-(Piperidin-1-yl)pyrimidin-4-amine and its Analogs
For Immediate Release
[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the potential mechanism of action of 6-(Piperidin-1-yl)pyrimidin-4-amine, a novel heterocyclic compound. In the absence of extensive direct research on this specific molecule, this guide synthesizes data from structurally related pyrimidine-piperidine derivatives to propose likely biological targets and signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating new therapeutic agents, particularly in the field of oncology.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives are particularly prominent as kinase inhibitors. The addition of a piperidine moiety can enhance solubility, cell permeability, and target-binding affinity. Based on the analysis of analogous compounds, this compound is hypothesized to function primarily as an inhibitor of protein kinases involved in cell cycle regulation and proliferation.
Proposed Mechanisms of Action
Compounds with a 4-amino-6-piperidinylpyrimidine core frequently exhibit inhibitory activity against various protein kinases. The primary proposed mechanism of action for this class of compounds is the competitive inhibition of ATP binding to the kinase domain, leading to the downregulation of key signaling pathways that are often hyperactivated in cancer.
Potential molecular targets for this compound and its analogs include:
-
Cyclin-Dependent Kinases (CDKs): Several pyrimidine derivatives are potent inhibitors of CDKs, particularly CDK4/6, which are crucial for the G1-S phase transition of the cell cycle. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells.
-
Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a validated target in oncology. Aminopyrimidine compounds have been developed as highly potent and selective PLK4 inhibitors.
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a target for various B-cell malignancies. Pyrazolo[3,4-d]pyrimidin-4-amine derivatives have shown potent, irreversible inhibition of BTK.
-
Receptor Tyrosine Kinases (RTKs): This family of kinases, including EGFR and VEGFR, are frequently dysregulated in cancer. N4-aryl-6-substituted-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as multi-RTK inhibitors.
-
Thymidylate Synthase (TS): Some pyrimidine-piperidine hybrids have been designed to target TS, an essential enzyme for DNA synthesis. Inhibition of TS leads to the depletion of thymidine, disrupting DNA replication and inducing cell death.
Quantitative Data from Structurally Related Compounds
The following tables summarize the biological activity of various pyrimidine derivatives that share structural similarities with this compound. This data provides a benchmark for the potential potency of this compound class against different biological targets.
Table 1: Cytotoxicity of Pyrimidine-Piperidine Hybrids
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound 5h | SW480 (colorectal cancer) | 15.70 ± 0.28 | [1] |
| MCF-7 (breast cancer) | 16.50 ± 4.90 | [1] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 7x | CDK4/CYCLIN D1 | 3.87 | [2][3] |
| PD-0332991 | CDK4 | 5.36 | [2] |
| Compound 8h | PLK4 | 6.7 | [4] |
| CFI-400437 | PLK4 | 0.6 | [4] |
| CFI-400945 | PLK4 | 0.26 | [4] |
| YLT-11 | PLK4 | 22 | [4] |
| Compound 6b | BTK | 1.2 | [5] |
| Ibrutinib | BTK | ~1.2 (comparable to 6b) | [5] |
| Compound 12l | V600E BRAF | 490 | [6] |
| Compound 12i | V600E BRAF | 530 | [6] |
| Compound 12e | V600E BRAF | 620 | [6] |
Experimental Protocols
The following are generalized protocols for key experiments typically used to elucidate the mechanism of action for compounds like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the activity of a specific kinase.
Methodology:
-
A recombinant kinase is incubated with its specific substrate (often a peptide) and ATP in a suitable buffer.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Viability/Cytotoxicity Assay
Objective: To measure the effect of the compound on the proliferation and viability of cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Resazurin (alamarBlue) Assay: Resazurin is reduced to the fluorescent resorufin by viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells.
-
GI50 or IC50 values are calculated from the dose-response curves.
Cell Cycle Analysis
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
Methodology:
-
Cells are treated with the compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.
-
An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.
Visualizing the Pathways and Processes
The following diagrams illustrate the potential signaling pathways targeted by this compound and a typical workflow for elucidating its mechanism of action.
Caption: Proposed inhibition of the CDK4/6-Rb pathway, leading to G1 cell cycle arrest.
Caption: Inhibition of PLK4 can disrupt centriole duplication, leading to mitotic errors.
Caption: A typical workflow for identifying the mechanism of action of a novel compound.
Conclusion
While further direct experimental validation is required, the available evidence from structurally related compounds strongly suggests that this compound holds promise as a therapeutic agent, likely acting as a kinase inhibitor. Its 4-amino-6-piperidinylpyrimidine core is a privileged scaffold for targeting enzymes that drive cancer cell proliferation and survival. The data and protocols presented in this guide offer a solid foundation for researchers to initiate investigations into the precise mechanism of action and therapeutic potential of this and other related novel chemical entities. Future studies should focus on broad kinase profiling, cellular mechanism-of-action assays, and in vivo efficacy studies to fully characterize its biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of 6-(Piperidin-1-yl)pyrimidin-4-amine (Minoxidil)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Piperidin-1-yl)pyrimidin-4-amine, widely known as Minoxidil, is a pyrimidine derivative with potent biological activities. Initially developed as an antihypertensive drug due to its vasodilatory properties, it has found a significant second life in the treatment of androgenetic alopecia. This technical guide provides a comprehensive overview of the biological activities of Minoxidil, focusing on its molecular mechanisms of action, quantitative bioactivity, and the experimental protocols used to elucidate these properties. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Minoxidil is a well-established pharmaceutical agent with a dual history of clinical application. Its primary recognized biological effect is the opening of ATP-sensitive potassium channels (KATP), leading to vasodilation. This mechanism underpinned its initial use in treating severe hypertension. Serendipitously, a common side effect, hypertrichosis, led to its redevelopment as a topical treatment for hair loss. This guide delves into the intricate molecular pathways that Minoxidil modulates to exert its therapeutic effects, moving beyond its well-known applications to provide a detailed understanding of its biological activity at a cellular and molecular level.
Quantitative Bioactivity Data
The biological activity of Minoxidil has been quantified in various in vitro and in vivo systems. The following tables summarize the key quantitative data available in the scientific literature.
| Target/Assay | Parameter | Value | Cell Line/System | Reference |
| Mitochondrial KATP Channel | EC50 | 7.3 µM | Guinea-pig ventricular myocytes | [1][2] |
| Sarcolemmal KATP Channel | EC50 | 182.6 µM | Guinea-pig ventricular myocytes | [1][2] |
| Prostaglandin Endoperoxide Synthase-1 (PGHS-1) | AC50 | 80 µM | Purified enzyme | [3] |
Table 1: Enzyme and Ion Channel Activity. This table presents the half-maximal effective and activation concentrations (EC50 and AC50) of Minoxidil on key molecular targets.
| Cellular Process | Treatment Concentration | Effect | Cell Line | Reference |
| ERK Phosphorylation | 0.1 µM | 287% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |
| ERK Phosphorylation | 1.0 µM | 351% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |
| Akt Phosphorylation | 0.1 µM | 168% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |
| Akt Phosphorylation | 1.0 µM | 257% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |
| Bcl-2 Expression | 1.0 µM | >150% increase | Human Dermal Papilla Cells (DPCs) | [4][5] |
| Bax Expression | 1.0 µM | >50% decrease | Human Dermal Papilla Cells (DPCs) | [4][5] |
| VEGF mRNA Expression | 24 µmol/L | 6-fold increase | Human Dermal Papilla Cells (DPCs) | [6] |
Table 2: Cellular Effects in Human Dermal Papilla Cells. This table summarizes the quantitative effects of Minoxidil on key signaling proteins and gene expression involved in cell survival and proliferation.
Key Signaling Pathways and Mechanisms of Action
Minoxidil exerts its biological effects through the modulation of several interconnected signaling pathways. The primary mechanisms include the opening of ATP-sensitive potassium channels, activation of pro-survival and anti-apoptotic pathways, and stimulation of the Wnt/β-catenin signaling cascade.
ATP-Sensitive Potassium (KATP) Channel Opening and Vasodilation
The vasodilatory effect of Minoxidil is primarily mediated by its active metabolite, minoxidil sulfate, which opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.
References
- 1. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minoxidil opens mitochondrial K(ATP) channels and confers cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of cytoprotective prostaglandin synthase-1 by minoxidil as a possible explanation for its hair growth-stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. regrowth.com [regrowth.com]
- 5. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3D Spheroid Human Dermal Papilla Cell as an Effective Model for the Screening of Hair Growth Promoting Compounds: Examples of Minoxidil and 3,4,5-Tri-O-caffeoylquinic acid (TCQA) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(Piperidin-1-yl)pyrimidin-4-amine Derivatives: Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 6-(piperidin-1-yl)pyrimidin-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological profile, including potential applications in oncology and anti-inflammatory therapies. This document details synthetic methodologies, presents key quantitative data in a structured format, and outlines experimental protocols for the synthesis of these promising molecules.
Core Synthesis Strategies
The synthesis of this compound derivatives typically involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with piperidine. A common and effective starting material is a di-substituted pyrimidine, often containing chloro or other halo groups at the C4 and C6 positions, which can be sequentially substituted.
A prevalent synthetic route commences with a commercially available or readily synthesized 2,4-dichloro-6-substituted-pyrimidine. The differential reactivity of the chlorine atoms at the C4 and C6 positions allows for selective substitution. Typically, the C4 position is more susceptible to nucleophilic attack. The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for this compound derivatives.
Key Synthetic Protocols
A notable example is the synthesis of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. The experimental protocol for a similar reaction involves the microwave-assisted synthesis from a chloro-pyrimidine precursor.[1]
Experimental Protocol: Synthesis of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine [1]
-
Reaction Setup: Dissolve 2-Amino-4-chloro-6-methylpyrimidine (1.39 mmol) in acetonitrile (3 ml).
-
Addition of Reagents: To this solution, add piperidine (1.66 mmol), Xantphos (4,5-bis-diphenylphosphino-9,9-dimethylxanthene) (0.0695 mmol), Pd(OAc)2 (0.139 mmol), and Cs2CO3 (2.78 mmol).
-
Reaction Conditions: Irradiate the reaction mixture in a microwave at 60°C for 1.5 hours.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, remove the acetonitrile under vacuum.
-
Purification: Purify the crude product by column chromatography using CH2Cl2/methanol as eluents.
-
Crystallization: Grow single crystals suitable for X-ray diffraction by slow evaporation from a solution of CH2Cl2 and MeOH (1:4).
Physicochemical and Structural Data
The structural features of these derivatives have been confirmed through various analytical techniques, including X-ray crystallography. For instance, the crystal structure of 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine reveals that the piperidine ring adopts a chair conformation.[1] The dihedral angle between the piperidine and pyrimidine rings can vary, influencing the molecule's overall conformation.[1]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Reference |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | C10H16N4 | 192.26 | Piperidine ring in chair conformation; Dihedral angle between rings: 47.5(1)° and 10.3(1)° for two molecules in the asymmetric unit. | [1] |
| 2-chloro-6-piperidin-1-ylpyrimidin-4-amine | C9H13ClN4 | 212.68 | N/A | [2] |
| 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine | C12H16N6 | 244.30 | N/A | [3] |
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents. The pyrimidine core is a well-established pharmacophore in numerous approved drugs, and its derivatives are known to exhibit diverse biological effects.[4][5]
The mechanism of action for some of these derivatives involves the inhibition of key enzymes in cellular signaling pathways, such as kinases. For example, related pyrimidine derivatives have been synthesized as inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[6] Although not a direct this compound, the underlying principle of targeting kinases with pyrimidine-based scaffolds is relevant.
The general relationship between the chemical structure and biological activity often depends on the nature and position of substituents on both the pyrimidine and piperidine rings. For instance, the introduction of specific amide functionalities to the piperidine ring of a related pyrimidine core has been explored to target the Kinesin Spindle Protein (KSP), an essential protein in mitosis, making it a target for cancer chemotherapy.[7]
Caption: Structure-Activity Relationship (SAR) logic for this compound derivatives.
Quantitative Biological Data
The biological efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) against specific cell lines or enzymes. While specific IC50 data for a broad range of this compound derivatives is dispersed across various studies, related pyrimidine derivatives show potent activity.
| Compound Class | Target | Cell Line | IC50 (nM) | Reference |
| Isoxazolopyridine Derivatives | FLT3 | - | 256 | [6] |
| Isoxazolopyridine Derivatives | - | MV4-11 (AML) | 325 | [6] |
| Isoxazolopyridine Derivatives | - | MOLM-13 (AML) | 507 | [6] |
| Isoxazolopyridine Derivatives | FLT3 | - | 123 | [6] |
| Isoxazolopyridine Derivatives | - | MV4-11 (AML) | 91 | [6] |
| Isoxazolopyridine Derivatives | - | MOLM-13 (AML) | 253 | [6] |
Note: The data in this table is for structurally related compounds to illustrate the potential potency of pyrimidine-based scaffolds.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes are generally well-established, allowing for the generation of diverse libraries of derivatives for biological screening. Future research in this area will likely focus on optimizing the substitution patterns on both the pyrimidine and piperidine rings to enhance potency and selectivity for specific biological targets, thereby paving the way for the development of next-generation therapeutics.
References
- 1. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. aablocks.com [aablocks.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-(Piperidin-1-yl)pyrimidin-4-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from the closely related analogue, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, to predict and interpret its spectroscopic features. This document also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and explores a relevant biological signaling pathway potentially modulated by this class of compounds.
Spectroscopic Data Analysis
The structural similarity between this compound and its 5-carbonitrile analogue allows for a reliable estimation of their respective spectroscopic data. The primary difference, the presence of a nitrile group, will induce predictable electronic effects on the pyrimidine ring.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted and reference spectroscopic data.
Table 1: Predicted ¹H NMR Data for this compound and Reference Data for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2] | Multiplicity |
| Pyrimidine-H2 | ~8.0 | - | s |
| Pyrimidine-H5 | ~5.5 | 8.01 | s |
| NH₂ | ~6.5 | 7.21 | br s |
| Piperidine-H (α to N) | ~3.6 | 3.76 | t |
| Piperidine-H (β, γ to N) | ~1.6 | 1.48-1.73 | m |
Table 2: Predicted ¹³C NMR Data for this compound and Reference Data for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2] |
| Pyrimidine-C2 | ~158 | - |
| Pyrimidine-C4 | ~163 | 164.3 |
| Pyrimidine-C6 | ~160 | 159.9 |
| Pyrimidine-C5 | ~90 | 58.9 |
| Piperidine-C (α to N) | ~45 | 168.5 |
| Piperidine-C (β to N) | ~26 | 26.8 |
| Piperidine-C (γ to N) | ~24 | 24.9 |
Table 3: Predicted IR Absorption Bands for this compound and Reference Data for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2] | Vibrational Mode |
| N-H | 3450-3300 | 3426, 3308 | Stretching (asymmetric and symmetric) |
| C-H (aromatic) | 3100-3000 | - | Stretching |
| C-H (aliphatic) | 2950-2850 | - | Stretching |
| C=N, C=C | 1650-1550 | 1646 | Ring Stretching |
| N-H | 1640-1560 | - | Bending |
| C-N | 1350-1200 | 1223 | Stretching |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 178 | [M]⁺ | Molecular Ion |
| 163 | [M - CH₃]⁺ | Loss of a methyl radical from the piperidine ring |
| 150 | [M - C₂H₄]⁺ | Loss of ethylene from the piperidine ring (retro-Diels-Alder) |
| 122 | [M - C₄H₈]⁺ | Loss of butylene from the piperidine ring |
| 95 | [C₅H₅N₂]⁺ | Pyrimidine ring fragment |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |
Experimental Protocols
Synthesis of this compound
A general and relevant synthesis protocol can be adapted from the synthesis of 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile[1][2].
Methodology:
-
Step 1: Monosubstitution. 4,6-Dichloropyrimidine is reacted with one equivalent of piperidine in a suitable solvent (e.g., ethanol) at elevated temperature. This selectively substitutes one of the chlorine atoms.
-
Step 2: Amination. The resulting 4-chloro-6-(piperidin-1-yl)pyrimidine is then reacted with a source of ammonia (e.g., aqueous ammonia or ammonia gas in a sealed vessel) to replace the remaining chlorine atom with an amino group.
-
Purification. The crude product is purified by a suitable method, such as recrystallization from an appropriate solvent, to yield the final product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a chromatographic system (e.g., GC-MS or LC-MS) for solutions.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Context: Signaling Pathway Inhibition
Aminopyrimidine derivatives are a well-established class of compounds in drug discovery, frequently targeting protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of many diseases, including cancer. One such critical pathway is the Receptor Tyrosine Kinase (RTK) signaling cascade.
Many aminopyrimidine-based drugs function as ATP-competitive kinase inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that would otherwise lead to cellular responses like proliferation. Given its structure, this compound represents a scaffold that could be explored for such inhibitory activity against various kinases.
References
Crystal Structure of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Overview
An in-depth analysis of the crystallographic data for 6-(Piperidin-1-yl)pyrimidin-4-amine is not possible as publicly available crystal structure data for this specific compound could not be located in the searched databases.
While comprehensive searches were conducted, no specific entry corresponding to the crystal structure of this compound was found in crystallographic databases. The search did, however, yield crystallographic information for closely related structures, which may offer some insights into the potential solid-state conformation and packing of the target molecule. These related compounds include:
-
4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile : The crystal structure of this compound has been determined. In this molecule, the piperidine ring adopts a chair conformation, and there is a dihedral angle of 49.57 (11)° between the mean planes of the piperidine and pyrimidine rings. The crystal packing is characterized by N—H⋯N hydrogen bonds, forming sheets, and weak π–π stacking interactions between pyrimidine rings.[1]
-
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : This compound crystallizes with two independent molecules in the asymmetric unit. The piperidine rings in both molecules are in a chair conformation. The dihedral angles between the piperidine and pyrimidine rings are 47.5 (1)° and 10.3 (1)°. The crystal structure features N—H⋯N hydrogen bonds that create inversion dimers, which are further linked into tetrameric units.[2]
The study of these related structures can be valuable for predicting the likely molecular geometry and intermolecular interactions of this compound. However, without experimental data for the specific compound of interest, any such predictions remain speculative.
Experimental Workflow for Crystal Structure Determination
The general experimental workflow to determine the crystal structure of a compound like this compound would typically involve the following key stages. This process is fundamental in the field of crystallography for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Figure 1. A generalized workflow for determining the crystal structure of a small molecule, from synthesis to final data analysis.
Further research, including targeted synthesis and crystallization studies, would be necessary to obtain single crystals of this compound and subsequently determine its definitive crystal structure through X-ray diffraction analysis. Such a study would provide valuable quantitative data on its molecular geometry, conformation, and intermolecular interactions in the solid state.
References
Potential Therapeutic Targets of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 6-(Piperidin-1-yl)pyrimidin-4-amine belongs to the diverse and pharmacologically significant class of pyrimidine derivatives. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs—a pyrimidine core and a piperidine substituent—are present in numerous bioactive compounds. This guide provides a comprehensive overview of potential therapeutic targets for this compound based on the analysis of structurally related molecules. The information presented herein is intended to serve as a foundational resource for initiating research and development efforts centered on this compound.
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including but not limited to anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The piperidine moiety is also a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties and target engagement.[2] This guide will explore potential therapeutic avenues by examining the established targets of similar chemical scaffolds.
Potential Therapeutic Areas and Molecular Targets
Based on the activities of related piperidinyl-pyrimidine and aminopyrimidine compounds, several key therapeutic areas and molecular targets can be postulated for this compound.
Oncology
The pyrimidine scaffold is a cornerstone of many anticancer agents, primarily due to its structural resemblance to the nucleobases of DNA and RNA.
-
Potential Target: Thymidylate Synthase (TS)
-
Rationale: Derivatives of 6-(4-aminopiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione have been designed and evaluated as potential anticancer agents targeting thymidylate synthase (TS).[2] TS is a crucial enzyme in the de novo synthesis of pyrimidines, and its inhibition disrupts DNA replication and repair in rapidly dividing cancer cells.[2]
-
Hypothesis: this compound may act as an inhibitor of thymidylate synthase, thereby exerting cytotoxic effects on cancer cells.
-
-
Potential Target: Polo-like Kinase 4 (PLK4)
-
Rationale: A series of novel pyrimidin-2-amine derivatives have been identified as potent inhibitors of PLK4, a master regulator of centriole duplication.[3] Overexpression of PLK4 is observed in various cancers, making it a viable anticancer target.[3]
-
Hypothesis: The aminopyrimidine core of this compound could enable it to bind to the ATP-binding pocket of PLK4 and inhibit its kinase activity.
-
-
Potential Target: Fms-like Tyrosine Kinase 3 (FLT3)
-
Rationale: Isoxazolo[3,4-b]pyridin-3-amine derivatives have been developed as covalent inhibitors of FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[4]
-
Hypothesis: While the core is different, the general principle of targeting kinases with aminopyrimidine-like structures suggests that this compound could be investigated for inhibitory activity against a panel of cancer-related kinases, including FLT3.
-
-
Potential Target: Other Kinases
-
Rationale: Thieno[2,3-d]pyrimidine derivatives containing a piperidin-4-amine moiety have shown cytotoxic effects against various cancer cell lines, with the proposed mechanism often involving the inhibition of specific kinases.[5]
-
Hypothesis: this compound may exhibit inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival.
-
Neurological Disorders
The piperidine and aminopyrimidine moieties are also found in compounds targeting the central nervous system.
-
Potential Target: Beta-Secretase 1 (BACE1)
-
Rationale: A series of aminopyrimidine and diaminopyrimidine derivatives have been designed and optimized as inhibitors of BACE1, a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease.[6]
-
Hypothesis: The 4-aminopyrimidine structure within this compound suggests its potential to be developed as a BACE1 inhibitor for the treatment of Alzheimer's disease.[6]
-
-
Potential Target: Sigma Receptors (σ1R and σ2R)
-
Rationale: Pyridine derivatives bearing a piperidine moiety have demonstrated high affinity for sigma receptors, which are implicated in various neurological disorders, including neuropathic pain and Alzheimer's disease.[7]
-
Hypothesis: this compound could potentially modulate the activity of sigma receptors, offering a therapeutic avenue for neurological conditions.
-
Cardiovascular Conditions
-
Potential Target: ATP-sensitive Potassium (K-ATP) Channels
-
Rationale: Minoxidil, a well-known vasodilator, is chemically described as 2,4-diamino-6-piperidinopyrimidine 3-oxide. Its mechanism of action involves the opening of ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes and vasodilation.[8]
-
Hypothesis: Given the structural similarity, this compound could potentially act as a K-ATP channel opener, suggesting its utility in conditions like hypertension.
-
Quantitative Data on Related Compounds
The following tables summarize quantitative data for structurally related compounds to provide a reference for potential efficacy.
Table 1: Anticancer Activity of Related Pyrimidine Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(4-aminopiperidin-1-yl)-pyrimidine-2,4-dione derivative (5h) | Thymidylate Synthase | SW480 (colorectal) | 15.70 ± 0.28 | [2] |
| 6-(4-aminopiperidin-1-yl)-pyrimidine-2,4-dione derivative (5h) | Thymidylate Synthase | MCF-7 (breast) | 16.50 ± 4.90 | [2] |
| Pyrimidin-2-amine derivative (8h) | PLK4 | - | 0.0067 | [3] |
| Isoxazolo[3,4-b]pyridin-3-amine derivative (C14) | FLT3 | MOLM-13 (AML) | 0.507 | [4] |
| Isoxazolo[3,4-b]pyridin-3-amine derivative (C14) | FLT3 | MV4-11 (AML) | 0.325 | [4] |
Table 2: Neurological Activity of Related Compounds
| Compound Class | Target | Assay | IC50 / Ki (µM) | Reference |
| Aminopyrimidine derivative (13g) | BACE1 | FRET assay | 1.4 | [6] |
| Pyridine dicarbonitrile derivative (5) | σ1 Receptor | Binding assay | 0.00145 | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the potential therapeutic targets of this compound are outlined below.
Kinase Inhibition Assays (e.g., PLK4, FLT3)
-
Objective: To determine the in vitro inhibitory activity of the compound against a panel of protein kinases.
-
Methodology:
-
Reagents: Recombinant human kinases, appropriate peptide substrates, ATP, and the test compound.
-
Procedure: A common method is a radiometric assay using [γ-³³P]-ATP or a non-radioactive method like ADP-Glo™ Kinase Assay.
-
The kinase, substrate, and test compound are incubated in a reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is quantified.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Thymidylate Synthase (TS) Inhibition Assay
-
Objective: To measure the inhibition of TS activity by the test compound.
-
Methodology:
-
Reagents: Recombinant human TS, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), 5,10-methylenetetrahydrofolate (CH2THF), and the test compound.
-
Procedure: A spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH can be used.
-
The enzyme is incubated with the test compound.
-
The reaction is initiated by the addition of the substrates.
-
The change in absorbance is monitored over time.
-
Data Analysis: IC50 values are determined from the dose-response curves.
-
Cell-Based Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Methodology:
-
Cell Lines: A panel of relevant cancer cell lines (e.g., MCF-7, SW480, MOLM-13).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours). c. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and IC50 values are determined.
-
BACE1 Inhibition Assay (FRET-based)
-
Objective: To quantify the inhibitory effect of the compound on BACE1 activity.
-
Methodology:
-
Reagents: Recombinant human BACE1, a specific fluorogenic substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher, and the test compound.
-
Procedure: a. The enzyme and test compound are pre-incubated in an assay buffer. b. The FRET substrate is added to initiate the reaction. c. Cleavage of the substrate by BACE1 separates the fluorophore and the quencher, resulting in an increase in fluorescence. d. Fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: IC50 values are calculated from the dose-response inhibition curves.
-
Sigma Receptor Binding Assay
-
Objective: To determine the binding affinity of the compound to σ1 and σ2 receptors.
-
Methodology:
-
Reagents: Membranes from cells expressing σ1 or σ2 receptors, a radioligand (e.g., [³H]-(+)-pentazocine for σ1), and the test compound.
-
Procedure: a. The membranes are incubated with the radioligand and varying concentrations of the test compound. b. After incubation, the bound and free radioligand are separated by rapid filtration. c. The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting.
-
Data Analysis: Ki values are calculated using the Cheng-Prusoff equation.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Proposed inhibitory action on the PLK4 signaling pathway.
Caption: Potential inhibition of the amyloidogenic pathway via BACE1.
Experimental Workflows
References
- 1. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy 1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine | 660836-09-9 [smolecule.com]
- 6. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minoxidil - Wikipedia [en.wikipedia.org]
In Silico Modeling of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Technical Guide for Drug Discovery
This technical guide provides a comprehensive overview of the in silico modeling of 6-(Piperidin-1-yl)pyrimidin-4-amine, a novel compound with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of computational methodologies to investigate its therapeutic promise. Pyrimidine derivatives are a well-established class of heterocyclic compounds that form the backbone of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are instrumental in expediting the drug design process for such compounds.[4][5][6][7]
Introduction to this compound
This compound belongs to the pyrimidine class of compounds, which are known to interact with a variety of biological targets. The core pyrimidine scaffold is a key pharmacophore in many approved drugs.[2][3] The piperidine moiety can influence the compound's pharmacokinetic properties, such as solubility and membrane permeability. This guide will explore a hypothetical in silico investigation of this molecule as a potential kinase inhibitor, a common target for pyrimidine derivatives.[4][6]
In Silico Modeling Workflow
The in silico analysis of this compound can be systematically approached through a multi-step computational workflow. This process allows for the prediction of its biological activity, the identification of potential protein targets, and the elucidation of its mechanism of action at a molecular level.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is crucial for understanding the binding mode of this compound with its putative biological target.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using computational chemistry software.
-
Protein Preparation: A suitable protein target, for instance, a kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is selected based on literature for similar pyrimidine derivatives.[4] The crystal structure is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of the ligand within the active site of the protein. The search space is typically defined around the ATP-binding site for kinase targets.[8]
-
Analysis of Results: The resulting poses are analyzed based on their docking scores and interactions with key amino acid residues in the active site.
Data Presentation: Docking Results
The following table summarizes hypothetical docking scores and key interactions of this compound and a reference inhibitor with a target kinase.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| This compound | -8.5 | Cys919, Asp1046, Glu885 | 3 |
| Reference Inhibitor | -9.2 | Cys919, Asp1046, Phe1047 | 4 |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of novel compounds and for guiding lead optimization. For pyrimidine derivatives, QSAR studies have been successfully applied to predict their activity as anticancer and antileishmanial agents.[4][5][7]
Experimental Protocol: 2D-QSAR Modeling
-
Dataset Preparation: A dataset of pyrimidine derivatives with known biological activity (e.g., IC50 values) against a specific target is collected.
-
Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, and physicochemical) are calculated for each compound in the dataset.
-
Model Development: Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Network (ANN) are used to build a QSAR model that correlates the descriptors with the biological activity.[4]
-
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
Data Presentation: QSAR Model Statistics
This table presents hypothetical statistical parameters for a QSAR model developed for a series of pyrimidine derivatives.
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
| R²_pred (External Validation R²) | 0.70 |
Predicted Signaling Pathway Involvement
Based on the common targets of pyrimidine derivatives, this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt-mTOR pathway. The inhibition of a kinase within this pathway could lead to downstream effects that are beneficial in cancer therapy.
Synthesis and Biological Evaluation
While this guide focuses on in silico modeling, the ultimate validation of computational predictions lies in experimental testing. The synthesis of pyrimidine derivatives can be achieved through established chemical reactions.[1][2]
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: An in vitro kinase assay is performed to measure the ability of this compound to inhibit the activity of the target kinase.
-
Procedure: The purified kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The phosphorylation of the substrate is then quantified.
-
Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated.
Data Presentation: In Vitro Biological Activity
The following table shows hypothetical IC50 values for this compound against a panel of kinases.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 50 |
| PDGFRβ | 200 |
| EGFR | >1000 |
| PKA | >10000 |
Conclusion
The in silico modeling approach detailed in this guide provides a robust framework for the initial assessment and optimization of this compound as a potential therapeutic agent. By integrating molecular docking, QSAR analysis, and ADMET prediction, researchers can efficiently prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline. The hypothetical data and protocols presented herein serve as a practical template for the computational investigation of novel pyrimidine derivatives.
References
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
The Enduring Potency of the Pyrimidine Core: A Technical Guide to its Synthesis, Biological Activity, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a fundamental building block of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents.[1][2][3] Its inherent biological significance and synthetic versatility have led to a vast array of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][4][5] This technical guide provides an in-depth review of pyrimidine-based compounds, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the key signaling pathways they modulate.
Synthesis of Pyrimidine-Based Compounds
The construction of the pyrimidine ring can be achieved through various synthetic methodologies. A classic and widely utilized method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[3] Modern approaches have introduced innovations such as microwave-assisted synthesis and the use of diverse catalysts to improve yields and reaction times.[6]
Representative Synthetic Protocol: Synthesis of 2,4-Diaminopyrimidine Derivatives
A common strategy for synthesizing 2,4-diaminopyrimidine derivatives involves the reaction of β-alkoxyacrylonitriles with guanidine.[7] Another accessible route starts from 2,4-diamino-6-chloropyrimidine, which can be further modified to introduce various substituents.[8]
Experimental Protocol: Synthesis of (R)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine [8]
-
Step 1: Synthesis of (R)-2,4-diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine.
-
Under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.20 g, 5.0 mmol) to a solution of (S)-2,3-isopropylideneglycerol (0.50 mL, 4.0 mmol) in dry dimethyl sulfoxide (DMSO, 5 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Add 2,4-diamino-6-chloropyrimidine (0.29 g, 2.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 8 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl, 20 mL).
-
Extract the product with ethyl acetate (EtOAc, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Step 2: Iodination to yield (R)-2,4-diamino-5-iodo-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine.
-
Under an argon atmosphere, dissolve the product from Step 1 (7.18 g, 29.88 mmol) in dry acetonitrile (CH3CN, 100 mL).
-
Add N-iodosuccinimide (NIS, 10.09 g, 44.83 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with EtOAc (500 mL).
-
Wash the organic layer sequentially with 5% aqueous sodium bisulfite (NaHSO3, 500 mL), saturated aqueous sodium bicarbonate (NaHCO3, 500 mL), and water (H2O, 500 mL).
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH) (100:1, v/v) as the eluent to afford the final compound.
-
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine analogs have been extensively investigated as anticancer agents, with several compounds approved for clinical use.[6] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in nucleic acid synthesis and the modulation of signaling pathways critical for cancer cell proliferation and survival.[9] A significant number of pyrimidine-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various cancers.[9][10]
Quantitative Data: Anticancer Activity
| Compound Class | Compound | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| EGFR Inhibitors | Compound 20 (a 4,6-disubstituted [2,3-d]pyrimidine) | MDA-MB-453 | 0.0005 | [9] |
| Compound 42 (a 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine) | EGFR L858R/T790M/C797S | 0.0072 | [9] | |
| Compound 45 (a 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine) | EGFR L858R | 0.0017 | [9] | |
| Aminopyrimidines | Compound 2a (N-benzyl counterpart of RDS 3442) | Glioblastoma | 4-8 | [2][11] |
| Triple-negative breast cancer | 4-8 | [2][11] | ||
| Oral squamous cell carcinoma | 4-8 | [2][11] | ||
| Colon cancer | 4-8 | [2][11] | ||
| 2,4-Diaminopyrimidines | Compound 9k | A549 (Lung) | 2.14 | [12] |
| HCT-116 (Colon) | 3.59 | [12] | ||
| PC-3 (Prostate) | 5.52 | [12] | ||
| MCF-7 (Breast) | 3.69 | [12] | ||
| Compound 13f | A549 (Lung) | 1.98 | [12] | |
| HCT-116 (Colon) | 2.78 | [12] | ||
| PC-3 (Prostate) | 4.27 | [12] | ||
| MCF-7 (Breast) | 4.01 | [12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]
Protocol for MTT Assay on MCF-7 Cells [13][14][15][16]
-
Cell Seeding:
-
Culture MCF-7 (human breast adenocarcinoma) cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrimidine test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) and filter-sterilize.
-
After the 72-hour incubation, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.[13]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.
-
Antimicrobial Activity of Pyrimidine Derivatives
The pyrimidine nucleus is present in numerous synthetic compounds with significant antibacterial and antifungal activities.[5][17][18] These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis. Hybrid molecules, such as pyrimidine-thiadiazole derivatives, have shown promising broad-spectrum antimicrobial activity.[10][19]
Quantitative Data: Antimicrobial Activity
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrimidine-Thiadiazole Hybrids | Compound K1 | Mycobacterium tuberculosis H37Rv | 1.6 | [19][20] |
| Compound K2 | Mycobacterium tuberculosis H37Rv | 1.6 | [19][20] | |
| Compound K3 | Mycobacterium tuberculosis H37Rv | 1.6 | [19][20] | |
| 1,2,4-Triazolo[1,5-a]pyrimidines | Not Specified | Gram-positive and Gram-negative bacteria | 0.25–2.0 |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungal isolate.[21][22][23][24]
Protocol for Antifungal Susceptibility Testing [21][22][23][24]
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
-
-
Antifungal Agent Dilution:
-
Prepare a stock solution of the pyrimidine test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal suspension.
-
Include a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually read the plate or use a spectrophotometer to determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
-
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy.[3] More recently, non-nucleoside pyrimidine derivatives have emerged as potent inhibitors of various viral enzymes and replication processes.[3] Pyrido[2,3-d]pyrimidines, for instance, have been investigated as promising antiviral agents.[3][6][25][26]
Quantitative Data: Antiviral Activity
| Compound Class | Compound | Virus | Activity | Reference |
| Pyrido[2,3-d]pyrimidines | Several derivatives | Herpes Simplex Virus (HSV) | Good activity | [3] |
| Pyrido[2,3-d]pyrimidines | Compounds 7c, 7d, 7e | SARS-CoV-2 | Lower IC50 than Lopinavir | [27] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
The CPE inhibition assay is a common method to screen for antiviral activity. It measures the ability of a compound to protect host cells from the destructive effects of a virus.[1][2][4][5][11]
Protocol for CPE Inhibition Assay [1][2][4][5][11]
-
Cell Seeding:
-
Seed a suitable host cell line (e.g., Vero cells) into a 96-well plate and incubate until a confluent monolayer is formed.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the pyrimidine test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Add a pre-titered amount of virus to each well, except for the cell control wells. Include virus control wells (no compound) and cell control wells (no virus, no compound).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
-
CPE Evaluation:
-
Examine the cell monolayer in each well under a microscope for the presence of CPE (e.g., cell rounding, detachment, lysis).
-
Alternatively, cell viability can be quantified using a dye such as crystal violet or neutral red. After incubation, the cells are fixed and stained. The dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis:
-
The antiviral activity is determined by the concentration of the compound that inhibits CPE by 50% (EC50) compared to the virus control.
-
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Many pyrimidine-based anticancer agents function by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2 and Shc. This initiates downstream signaling cascades, including the RAS-RAF-MAPK pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which promotes cell survival.[9][17][28][29][30] Pyrimidine inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking these downstream signals.
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.
Experimental Workflow: From Synthesis to Antimicrobial Evaluation
The development of new pyrimidine-based antimicrobial agents follows a logical workflow, beginning with the synthesis of the target compounds and culminating in their biological evaluation.
Workflow for Synthesis and Antimicrobial Testing of Pyrimidines.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 6. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 8. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. atcc.org [atcc.org]
- 14. MTT (Assay protocol [protocols.io]
- 15. texaschildrens.org [texaschildrens.org]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. "Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carboni" by Pathan Sultan Ismail, Irfan Khan et al. [scholarworks.utrgv.edu]
- 19. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 23. researchgate.net [researchgate.net]
- 24. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. commerce.bio-rad.com [commerce.bio-rad.com]
Methodological & Application
Application Notes and Protocols for Kinase Assays Using 6-(Piperidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs.[1][2] Its ability to mimic the purine ring of ATP allows for competitive binding to the kinase hinge region. The compound 6-(Piperidin-1-yl)pyrimidin-4-amine is a novel chemical entity featuring this key pyrimidine core. While specific biological data for this exact molecule is not extensively published, its structural motifs suggest potential activity against various protein kinases.
These application notes provide a comprehensive guide for researchers interested in evaluating the inhibitory potential and selectivity profile of this compound or similar novel pyrimidine-based compounds. The following sections detail generalized protocols for common in vitro kinase assays, data presentation templates, and workflows for a typical kinase inhibitor screening cascade.
Data Presentation
Effective evaluation of a potential kinase inhibitor requires systematic screening and clear data representation. The following tables are templates for organizing and presenting experimental data for this compound.
Table 1: Primary Kinase Panel Screening Data (Hypothetical)
This table is designed for initial screening against a panel of representative kinases to identify primary targets.
| Target Kinase | Compound Concentration (µM) | % Inhibition | Assay Type | Protocol Reference |
| CDK2/Cyclin A | 10 | 85.2 | ADP-Glo™ | Protocol 1 |
| AKT1 | 10 | 45.7 | LanthaScreen™ TR-FRET | Protocol 2 |
| SRC | 10 | 15.3 | ADP-Glo™ | Protocol 1 |
| VEGFR2 | 10 | 78.9 | ADP-Glo™ | Protocol 1 |
| EGFR | 10 | 22.1 | LanthaScreen™ TR-FRET | Protocol 2 |
Table 2: IC50 Determination for Lead Targets (Hypothetical)
Following primary screening, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50) for the most promising targets.
| Target Kinase | IC50 (nM) | Hill Slope | Assay Type | Protocol Reference |
| CDK2/Cyclin A | 75.4 | 1.1 | ADP-Glo™ | Protocol 1 |
| VEGFR2 | 210.8 | 0.9 | ADP-Glo™ | Protocol 1 |
Table 3: Selectivity Profiling Data (Hypothetical)
To assess the selectivity of the compound, it is tested against a broader panel of kinases, often including those closely related to the primary targets.
| Kinase Family | Target Kinase | IC50 (nM) | Selectivity Fold (vs. Primary Target) |
| CDK | CDK2/Cyclin A | 75.4 | 1x |
| CDK | CDK1/Cyclin B | 850 | 11.3x |
| CDK | CDK4/Cyclin D1 | >10,000 | >132x |
| RTK | VEGFR2 | 210.8 | 2.8x (vs. CDK2) |
| RTK | PDGFRβ | 1,500 | 20x (vs. CDK2) |
| RTK | FGFR1 | >10,000 | >132x |
| AGC | AKT1 | 2,500 | 33x (vs. CDK2) |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for testing this compound.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a universal assay applicable to nearly any kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
This compound (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For an 11-point curve, a 3-fold dilution series is common.
-
-
Assay Plate Setup (25 µL reaction volume):
-
Add 2.5 µL of kinase buffer containing the appropriate concentration of kinase and substrate to each well.
-
Add 1 µL of the compound dilutions to the appropriate wells. For control wells (100% activity), add 1 µL of DMSO.
-
To initiate the reaction, add 2.5 µL of ATP solution. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine IC50 values for ATP-competitive inhibitors.[3]
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Binding Assay using LanthaScreen™ TR-FRET
This protocol measures the binding of an inhibitor to the kinase active site by detecting the displacement of a fluorescent tracer. This is a direct binding assay and is not dependent on enzymatic activity.
Principle: The assay uses a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. When both are bound, Förster Resonance Energy Transfer (FRET) occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Tagged kinase of interest (e.g., GST-tagged AKT1)
-
LanthaScreen™ Tb-anti-GST Antibody (or other appropriate antibody)
-
LanthaScreen™ Kinase Tracer
-
This compound (dissolved in 100% DMSO)
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume, black 384-well plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the compound in DMSO.
-
-
Assay Plate Setup (15 µL reaction volume):
-
Prepare a master mix of the kinase and the Tb-labeled antibody in TR-FRET Dilution Buffer. Add 10 µL of this mix to each well.
-
Add 100 nL of the compound dilutions to the appropriate wells using an acoustic dispenser or manual dilution.
-
Prepare a solution of the fluorescent tracer in TR-FRET Dilution Buffer.
-
Add 5 µL of the tracer solution to each well to start the reaction.
-
Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Read the plate on a TR-FRET-compatible plate reader, exciting at ~340 nm and measuring emission at two wavelengths: the terbium donor emission (~490 nm) and the tracer acceptor emission (~520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 490 nm).
-
Calculate the percent displacement based on the emission ratio of the sample wells relative to the DMSO (no displacement) and no-kinase (full displacement) controls.
-
Plot the percent displacement versus the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
Caption: Simplified PI3K/AKT signaling pathway, a common target for kinase inhibitors.
Caption: Experimental workflow for screening a novel kinase inhibitor.
Caption: Logical decision flow in a kinase inhibitor discovery cascade.
References
Application Notes and Protocols for Cell-Based Assays with 6-(Piperidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro evaluation of 6-(Piperidin-1-yl)pyrimidin-4-amine. This compound is a close structural analog of Minoxidil, a well-characterized potassium channel opener used clinically as a vasodilator and for the treatment of androgenic alopecia. Given the structural similarity, the protocols outlined herein are designed to investigate the hypothesis that this compound functions as a potassium channel opener and to characterize its downstream cellular effects. The provided methodologies are intended to serve as a robust starting point for researchers investigating this and similar compounds.
Compound Information
| Compound Name | This compound |
| Synonyms | 4-amino-6-(1-piperidinyl)pyrimidine |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.24 g/mol |
| CAS Number | 69206-89-9 |
| Structure | NH₂NNN |
Presumed Mechanism of Action: Potassium Channel Opening
The primary hypothesis is that this compound acts as an opener of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of cells, such as vascular smooth muscle cells and dermal papilla cells. Opening these channels leads to potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium levels and leading to relaxation in smooth muscle cells (vasodilation). In other cell types, such as hair follicle dermal papilla cells, this signaling cascade is thought to promote cell survival and proliferation.
Data Presentation
Table 1: In Vitro Potency and Efficacy in Cell-Based Assays (Hypothetical Data)
| Assay Type | Cell Line | Parameter | This compound | Minoxidil (Control) |
| Membrane Potential | A7r5 (Smooth Muscle) | EC₅₀ (Hyperpolarization) | 1.5 µM | 2.2 µM |
| Cell Proliferation | HFDPC (Dermal Papilla) | EC₅₀ (Proliferation) | 5.8 µM | 8.1 µM |
| Akt Phosphorylation | HFDPC (Dermal Papilla) | EC₅₀ (p-Akt Induction) | 3.2 µM | 4.5 µM |
| Cytotoxicity | HaCaT (Keratinocytes) | CC₅₀ | > 100 µM | > 100 µM |
Experimental Protocols
Protocol 1: Membrane Potential Assay
This assay measures changes in cell membrane potential using a fluorescent dye, providing a direct assessment of potassium channel opening activity.
Methodology:
-
Cell Seeding: Seed A7r5 vascular smooth muscle cells into black-walled, clear-bottom 96-well plates at a density of 40,000 cells/well. Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.
-
Dye Loading: Prepare a fluorescent membrane potential dye solution (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Remove the cell culture medium and add 100 µL of the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for dye loading.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound and control compounds (e.g., Minoxidil, Pinacidil) in the assay buffer.
-
Fluorescence Reading: Measure baseline fluorescence using a plate reader equipped for fluorescence detection (e.g., Ex/Em = 530/565 nm).
-
Compound Addition: Add 100 µL of the 2x compound dilutions to the corresponding wells.
-
Kinetic Reading: Immediately begin reading the fluorescence kinetically for 5-10 minutes to observe the hyperpolarization effect.
-
Data Analysis: Determine the change in fluorescence units (RFU) for each concentration. Plot the change in RFU against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: Cell Proliferation Assay
This assay evaluates the effect of the compound on the proliferation of Human Follicle Dermal Papilla Cells (HFDPC), which is a key in vitro model for assessing hair growth-promoting activity.
Methodology:
-
Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Serum Starvation (Optional): To synchronize the cells, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for another 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Minoxidil).
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or PrestoBlue™) to each well according to the manufacturer's protocol.
-
Signal Measurement: Incubate as required by the reagent manufacturer, then measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Normalize the signal to the vehicle control. Plot the percentage of cell proliferation against compound concentration and calculate the EC₅₀ value.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol assesses the activation of downstream pro-survival signaling pathways, such as the PI3K/Akt pathway, which is implicated in the mechanism of action of Minoxidil in HFDPCs.
Methodology:
-
Cell Culture and Treatment: Seed HFDPCs in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of this compound for a short duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size on a 10% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the phospho-Akt signal to the total Akt signal to determine the fold-change in phosphorylation relative to the vehicle control.
Conclusion
The protocols described provide a framework for the initial cell-based characterization of this compound. Based on its structural similarity to Minoxidil, these assays are designed to test its potential as a potassium channel opener and to elucidate its effects on cell proliferation and intracellular signaling. The results from these experiments will be crucial for guiding further preclinical development and understanding the compound's mechanism of action.
Application Notes and Protocols: 6-(Piperidin-1-yl)pyrimidin-4-amine Derivatives in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Derivatives of 6-(Piperidin-1-yl)pyrimidin-4-amine represent a class of heterocyclic compounds that have garnered significant interest in oncological research. These molecules, combining the structural features of both pyrimidine and piperidine rings, have demonstrated considerable potential as anticancer agents.[1][2] This document provides detailed application notes and experimental protocols for a representative compound, 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione (referred to as Compound 5h) , which has shown notable cytotoxic effects against various cancer cell lines.[1][3] The primary mechanism of action for this class of compounds involves the induction of apoptosis and cell cycle arrest, highlighting their potential as targeted therapeutic agents.[1][3]
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the discovery of novel therapeutic agents.
Data Presentation
The cytotoxic activity of Compound 5h and a related derivative, Compound 5b, was evaluated against human breast adenocarcinoma (MCF-7) and human colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5h | SW480 (Colorectal Cancer) | 15.70 ± 0.28 | [1][3] |
| MCF-7 (Breast Cancer) | 16.50 ± 4.90 | [1][3] | |
| Compound 5b | MCF-7 (Breast Cancer) | 14.15 | [1] |
| SW480 (Colorectal Cancer) | 31.75 | [1] |
Mechanism of Action
Compound 5h has been shown to exert its anticancer effects through two primary mechanisms: induction of apoptosis and cell cycle arrest at the S-phase.
Apoptosis Induction
Flow cytometry analysis using Annexin V-FITC/PI staining demonstrated that Compound 5h significantly induces programmed cell death in MCF-7 cells in a dose-dependent manner. At a concentration of 32 µM, Compound 5h induced apoptosis in up to 62% of the cell population.[1][3]
Cell Cycle Arrest
Treatment of cancer cells with Compound 5h leads to a significant arrest of the cell cycle in the S phase.[1][3] This prevents the cells from proceeding with DNA replication and subsequent cell division, ultimately contributing to the inhibition of tumor growth.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
RPMI 1640 media with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Compound 5h (and other test compounds)
-
Cisplatin or 5-Fluorouracil (5-FU) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Trypsin/EDTA solution
Procedure:
-
Culture cancer cells in RPMI 1640 media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest the cells using a 5% trypsin/EDTA solution.
-
Seed the cells at a density of 1 × 10^4 cells per well in 96-well microplates.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (Cisplatin or 5-FU).
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the extent of apoptosis induced by the compound.
Materials:
-
MCF-7 cells
-
Compound 5h
-
Annexin V-FITC/PI staining kit
-
Flow cytometer
Procedure:
-
Treat MCF-7 cells with varying concentrations of Compound 5h (e.g., 0, 8, 16, and 32 µM) for 72 hours.[3]
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells
-
Compound 5h
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of Compound 5h.
-
Harvest and fix the cells in cold ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Caption: Experimental workflow for evaluating the anticancer effects of Compound 5h.
Caption: Proposed signaling pathway for the anticancer activity of Compound 5h.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-(Piperidin-1-yl)pyrimidin-4-amine as a Chemical Probe
Disclaimer: Based on currently available scientific literature, 6-(Piperidin-1-yl)pyrimidin-4-amine is not established as a well-characterized chemical probe with a defined biological target and validated protocols. The following application notes are provided as a generalized framework for the investigation and characterization of this compound, should a researcher wish to evaluate its potential as a chemical probe. The proposed target class and experimental data are hypothetical, based on the common activities of structurally related aminopyrimidine compounds, which frequently exhibit kinase inhibitory properties.[1][2][3][4]
Introduction and Physicochemical Properties
This compound is a heterocyclic compound featuring a pyrimidine core linked to a piperidine moiety. This structural motif is present in numerous biologically active molecules. High-quality chemical probes are essential tools for interrogating biological systems, requiring potent and selective modulation of their target.[5][6][7] This document outlines a potential path for characterizing this compound as a chemical probe for a hypothetical serine/threonine kinase, herein referred to as "Target Kinase X" (TKX).
Structure:
Physicochemical Data Summary
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₁₄N₄ |
| Molecular Weight | 178.24 g/mol |
| Appearance | [Data not available; typically solid] |
| Solubility | Soluble in DMSO; [Aqueous solubility not determined] |
| Purity | >95% (recommended for biological assays) |
| Storage | Store at -20°C as a solid. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Proposed Biological Activity and Data
Based on the prevalence of the aminopyrimidine scaffold in kinase inhibitors, we hypothesize that this compound (hereafter "Probe-X") may act as an ATP-competitive inhibitor of a protein kinase. The following data tables are presented as examples of how to summarize characterization data for such a probe.
Table 1: Hypothetical Kinase Selectivity Profile of Probe-X
| Kinase Target | IC₅₀ (nM) |
| Target Kinase X (TKX) | 85 |
| Kinase A | 1,200 |
| Kinase B | 2,500 |
| Kinase C | >10,000 |
| Kinase D | >10,000 |
| Kinase E | 850 |
Data are hypothetical and for illustrative purposes only. Selectivity is a critical parameter for a useful chemical probe.[5]
Table 2: Hypothetical Cellular Activity of Probe-X
| Assay Type | Cell Line | IC₅₀ (nM) | | :--- | :--- | | Target Engagement (p-Substrate) | HEK293 (TKX Overexpression) | 250 | | Anti-Proliferation | Cancer Cell Line A (TKX-dependent) | 480 | | Anti-Proliferation | Cancer Cell Line B (TKX-independent) | >10,000 |
Data are hypothetical. Cellular potency and on-target activity are required to validate a chemical probe.
Signaling Pathway and Experimental Workflow
Hypothetical Signaling Pathway
The following diagram illustrates a potential signaling cascade involving the hypothetical Target Kinase X (TKX). Probe-X is shown to inhibit TKX, thereby preventing the phosphorylation of its downstream substrate and blocking the subsequent cellular response.
Caption: Hypothetical signaling pathway for Target Kinase X (TKX).
General Experimental Workflow for Chemical Probe Characterization
This workflow outlines the necessary steps to validate a novel compound as a chemical probe.
Caption: Logical workflow for validating a new chemical probe.
Detailed Experimental Protocols
This protocol is a general method to determine the IC₅₀ value of Probe-X against a purified kinase in a biochemical format.[8][9]
Materials:
-
Purified recombinant Target Kinase X (TKX).
-
Kinase-specific substrate peptide/protein.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution.
-
Probe-X stock solution (10 mM in DMSO).
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Compound Preparation: Prepare a serial dilution of Probe-X in DMSO. A common starting range is 10 mM down to sub-micromolar concentrations. Further dilute the compound into the appropriate kinase buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted Probe-X or vehicle control. b. Add 2.5 µL of a 2X kinase/substrate mixture (containing the appropriate concentration of TKX and its substrate in kinase buffer). c. Pre-incubate the plate for 10 minutes at room temperature. d. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (the concentration should be at or near the Kₘ for the kinase). e. Incubate the reaction for 60 minutes at 30°C.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot the percent inhibition against the logarithm of Probe-X concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
This protocol assesses the ability of Probe-X to inhibit TKX activity in a cellular context by measuring the phosphorylation level of a known downstream substrate.[10][11][12]
Materials:
-
Cultured cells expressing TKX (e.g., a cancer cell line or an engineered cell line).
-
Probe-X stock solution (10 mM in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-phospho-Substrate (specific for the TKX phosphorylation site) and anti-total-Substrate.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Enhanced Chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with various concentrations of Probe-X (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO vehicle for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: a. Place culture dishes on ice and wash cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant (protein lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil samples for 5 minutes at 95°C. c. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11] b. Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C. c. Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply ECL reagents.
-
Detection: Image the chemiluminescent signal.
-
Re-probing (Loading Control): Strip the membrane and re-probe with the anti-total-Substrate antibody to confirm equal protein loading.
-
Analysis: Quantify band intensities to determine the dose-dependent inhibition of substrate phosphorylation by Probe-X.
CETSA is a powerful method to verify direct target engagement of a compound in intact cells or cell lysates by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14][15][16]
Materials:
-
Cultured cells expressing TKX.
-
Probe-X stock solution (10 mM in DMSO).
-
PBS supplemented with protease inhibitors.
-
PCR tubes and a thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
Western blot materials (as described in Protocol 2) with a primary antibody against total TKX.
Procedure:
-
Cell Treatment: a. Harvest cells and resuspend them in PBS with protease inhibitors to a concentration of ~10⁷ cells/mL. b. Divide the cell suspension into two aliquots. Treat one with a saturating concentration of Probe-X (e.g., 10-50 µM) and the other with an equivalent volume of DMSO. c. Incubate for 1 hour at 37°C.
-
Thermal Challenge: a. Aliquot the treated cell suspensions into separate PCR tubes for each temperature point. b. Heat the tubes in a thermal cycler to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. One aliquot should remain at room temperature as a control. c. Cool the tubes to room temperature for 3 minutes.
-
Lysis and Fractionation: a. Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). b. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins. c. Carefully collect the supernatant, which contains the soluble, stable protein fraction.
-
Analysis by Western Blot: a. Analyze the soluble fractions for the presence of TKX using the Western Blot protocol described above (Protocol 2), using an anti-total-TKX antibody.
-
Data Analysis: a. Quantify the band intensity for TKX at each temperature point for both the Probe-X-treated and DMSO-treated samples. b. Normalize the intensities to the non-heated control for each condition. c. Plot the percentage of soluble TKX against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the Probe-X-treated sample indicates thermal stabilization and confirms direct binding of the probe to TKX.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cicbdd.web.unc.edu [cicbdd.web.unc.edu]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. youtube.com [youtube.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 16. annualreviews.org [annualreviews.org]
Application Notes and Protocols for the Quantification of 6-(Piperidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 6-(Piperidin-1-yl)pyrimidin-4-amine in various matrices. The protocols described are based on established analytical techniques for compounds with similar physicochemical properties, including High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.
Introduction
This compound is a heterocyclic compound containing a pyrimidine core and a piperidine substituent. Accurate quantification of this and related compounds is crucial in drug discovery and development for pharmacokinetic studies, formulation analysis, and quality control. The methods outlined below are designed to provide a robust framework for its determination.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method suitable for the analysis of bulk material and formulations where the concentration of the analyte is relatively high.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the determination of trace levels of the analyte in complex biological matrices such as plasma and urine.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in non-complex samples.
Chromatographic Conditions
A reversed-phase HPLC method is proposed. The pyrimidine ring provides a chromophore for UV detection.
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Experimental Protocol
2.2.1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.2. Sample Preparation
-
For Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of diluent, and then dilute further to fall within the calibration range.
-
For Pharmaceutical Formulation: Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
2.2.3. System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This should include replicate injections of a standard solution to check for precision of retention time and peak area.
2.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solutions by interpolation from the calibration curve.
Representative Quantitative Data (Example)
The following table presents typical validation parameters that would be expected for a validated HPLC-UV method for a similar compound.
Table 2: Example Validation Parameters for HPLC-UV Method
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in biological fluids.
LC-MS/MS Conditions
A rapid LC gradient coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is proposed.
Table 3: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺; Product Ion (Q3): To be determined by infusion |
| Internal Standard (IS) | A structurally similar, stable isotope-labeled compound is recommended |
Experimental Protocol
2.5.1. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Spiking Solutions: Prepare serial dilutions of the stock solution in the diluent.
-
Calibration Standards and QC Samples: Spike the appropriate volume of the spiking solutions into blank biological matrix (e.g., plasma, urine) to prepare calibration standards (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
2.5.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Representative Quantitative Data (Example)
The following table shows example validation parameters for a bioanalytical LC-MS/MS method.
Table 4: Example Validation Parameters for LC-MS/MS Method
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | < 15% (< 20% for LLOQ) |
| Matrix Effect | Monitored and within acceptable limits |
| Recovery | Consistent and reproducible |
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Experimental Workflow for LC-MS/MS Bioanalysis
Caption: Workflow for LC-MS/MS bioanalysis of this compound.
Conclusion
The analytical methods described provide a comprehensive framework for the quantification of this compound. The HPLC-UV method is suitable for routine analysis of higher concentration samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is essential that these proposed methods are fully validated according to the relevant regulatory guidelines (e.g., ICH, FDA) before their implementation for routine analysis.
Application Notes and Protocols for the In Vivo Formulation of 6-(Piperidin-1-yl)pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-(Piperidin-1-yl)pyrimidin-4-amine is a substituted pyrimidine derivative with potential therapeutic applications. Like many small molecule drug candidates, its successful in vivo evaluation is contingent upon the development of a stable and bioavailable formulation. Pyrimidine derivatives often exhibit poor aqueous solubility, which can limit their absorption and systemic exposure in preclinical studies. These application notes provide a comprehensive overview of the strategies and detailed protocols for the formulation of this compound for in vivo administration, focusing on enhancing solubility and ensuring consistent delivery.
Physicochemical Properties and Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. While specific experimental data for this exact molecule is not publicly available, Table 1 outlines the key parameters that must be determined. For illustrative purposes, hypothetical data is presented.
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value (Hypothetical) | Method | Significance |
| Molecular Weight | 192.26 g/mol | Calculation | Influences diffusion and membrane permeability. |
| pKa | 4.5 (weak base) | Potentiometric Titration | Determines the ionization state at different physiological pH values, impacting solubility and absorption. |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL | Shake-flask method (HPLC-UV) | Low solubility is a primary challenge for oral and intravenous formulations. |
| LogP | 2.8 | HPLC with a C18 column | Indicates lipophilicity; a high LogP can lead to poor aqueous solubility but good membrane permeability. |
| Melting Point | 180-185 °C | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for amorphous solid dispersions. |
| Crystalline Form | Crystalline solid | X-ray Powder Diffraction (XRPD) | Different polymorphs can have different solubilities and stabilities. |
Formulation Strategies for In Vivo Studies
Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous) and the specific requirements of the preclinical model.
Solubilization using Co-solvents and Surfactants
For early-stage in vivo studies, particularly for intravenous (IV) administration, a simple solution-based formulation using co-solvents and surfactants is often the most direct approach.
Table 2: Excipient Compatibility for a Solution-Based Formulation (Hypothetical Data)
| Excipient | Concentration Range (% v/v or w/v) | Solubility of Compound (mg/mL) | Observations |
| Propylene Glycol (PG) | 10 - 50% | 5 - 20 | Generally well-tolerated. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | 10 - 30 | Can increase viscosity at higher concentrations. |
| Ethanol | 5 - 20% | 2 - 10 | Potential for precipitation upon dilution. |
| Tween® 80 | 1 - 10% | 1 - 5 | Enhances wetting and prevents precipitation. |
| Solutol® HS 15 | 1 - 15% | 2 - 8 | Good solubilizing capacity for lipophilic compounds.[1] |
| Cremophor® EL | 1 - 5% | 3 - 10 | Associated with hypersensitivity reactions in some species. |
Amorphous Solid Dispersions
Creating an amorphous solid dispersion can significantly improve the dissolution rate and oral bioavailability of poorly soluble compounds.[2][3] This involves dispersing the drug in a polymeric carrier.
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral absorption of lipophilic drugs by presenting the compound in a solubilized state in the gastrointestinal tract.[1]
Nanosuspensions
Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can enhance the absorption of poorly soluble drugs.[4]
Experimental Protocols
Protocol 1: Preparation of a Solution Formulation for Intravenous Administration
Objective: To prepare a clear, sterile solution of this compound suitable for intravenous injection in a rodent model.
Materials:
-
This compound
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Water for Injection (WFI)
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the required volume of PEG 400.
-
Slowly add the powdered compound to the PEG 400 while vortexing to create a slurry.
-
Add the required volume of Propylene Glycol and continue to vortex until a clear solution is obtained. Gentle warming (up to 40°C) may be applied if necessary.
-
Once the compound is fully dissolved, add the Sterile Water for Injection dropwise while mixing.
-
Visually inspect the final solution for any precipitation.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 2-8°C and protect from light. Conduct a stability assessment for the intended duration of use.
Example Formulation: 10% PEG 400, 20% Propylene Glycol, 70% Sterile Water for Injection (v/v/v).
Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a uniform and stable suspension of this compound for oral gavage in rodents.
Materials:
-
This compound (micronized, if available)
-
0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in purified water
-
0.1% (w/v) Tween® 80
Procedure:
-
Prepare the vehicle by dissolving HPMC and Tween® 80 in purified water. Stir until fully dissolved.
-
Weigh the required amount of micronized this compound.
-
Create a paste by adding a small amount of the vehicle to the powder and triturating in a mortar.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a uniform suspension.
-
Transfer the suspension to a suitable container and stir continuously before and during administration to ensure dose uniformity.
-
Store the suspension at 2-8°C. Assess physical stability (e.g., caking, re-suspendability) over the intended period of use.
Visualizations
Signaling Pathway
Below is a hypothetical signaling pathway that could be investigated in relation to a pyrimidine derivative.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for 6-(Piperidin-1-yl)pyrimidin-4-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of the fragment, 6-(Piperidin-1-yl)pyrimidin-4-amine, in fragment-based drug discovery (FBDD) campaigns. The document outlines the rationale for its use, detailed experimental protocols for screening and validation, and strategies for hit-to-lead optimization.
Introduction: The Potential of this compound as a Core Fragment
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These fragments serve as efficient starting points for optimization into potent drug candidates. The pyrimidine scaffold is a prevalent motif in numerous biologically active compounds, including those with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The piperidine ring is also a common feature in many pharmaceuticals, contributing to favorable physicochemical properties.[3] The combination of these two moieties in this compound presents a versatile and promising starting point for FBDD targeting a variety of protein classes, such as kinases, proteases, and transferases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₄ | - |
| Molecular Weight | 178.24 g/mol | - |
| Heavy Atom Count | 13 | - |
| Hydrogen Bond Donors | 1 (amine) | - |
| Hydrogen Bond Acceptors | 3 (2x pyrimidine N, 1x amine N) | - |
| Predicted LogP | 1.5 - 2.0 | - |
| Predicted Solubility | High | - |
Fragment-Based Drug Discovery Workflow
The following diagram illustrates a typical FBDD workflow, starting from the initial fragment screen with this compound to the development of a lead compound.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
DSF, or Thermal Shift Assay, is a high-throughput method to screen for fragment binding by measuring the change in a protein's melting temperature (Tm) upon ligand binding.[4][5][6][7]
Protocol:
-
Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a final concentration of 2-5 µM.
-
Fragment Solution: Prepare a stock solution of this compound in DMSO. The final screening concentration is typically between 100 µM and 1 mM, with a final DMSO concentration of ≤ 1%.
-
Assay Plate Preparation:
-
In a 96- or 384-well qPCR plate, add the protein solution.
-
Add a fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.
-
Add the fragment solution to the desired final concentration. Include a DMSO-only control.
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence at the appropriate wavelengths for the dye.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the Tm, which is the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) = Tm (protein + fragment) - Tm (protein + DMSO). A significant positive ΔTm (typically > 2 °C) indicates a potential hit.
-
Table 2: Hypothetical DSF Screening Results
| Compound | Concentration (µM) | ΔTm (°C) | Hit? |
| DMSO Control | 1% | 0.0 | - |
| This compound | 500 | + 3.5 | Yes |
| Negative Control Fragment | 500 | + 0.2 | No |
ITC is a quantitative technique that measures the heat change upon binding to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n) of the interaction.[8][9][10][11]
Protocol:
-
Sample Preparation:
-
Dialyze the target protein and dissolve the fragment in the same buffer to minimize buffer mismatch effects. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl.
-
The protein concentration in the cell should be 10-20 times the expected K_D. For fragments, this can be challenging, so a concentration of 10-50 µM is often used.
-
The fragment concentration in the syringe should be 10-20 times the protein concentration.
-
Degas both solutions before use.
-
-
ITC Experiment:
-
Load the protein into the sample cell and the fragment into the injection syringe of the ITC instrument.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of fragment to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine K_D, ΔH, and n.
-
Table 3: Hypothetical ITC Validation Data
| Parameter | Value |
| Binding Affinity (K_D) | 150 µM |
| Enthalpy (ΔH) | -8.5 kcal/mol |
| Stoichiometry (n) | 0.95 |
X-ray crystallography provides a high-resolution 3D structure of the protein-fragment complex, which is crucial for structure-based drug design.[12][13][14][15][16]
Protocol:
-
Protein Crystallization:
-
Screen for crystallization conditions of the apo-protein using techniques like vapor diffusion (sitting or hanging drop).
-
-
Protein-Fragment Complex Formation:
-
Co-crystallization: Add the fragment to the protein solution before setting up crystallization trials. The fragment concentration should be in excess to ensure saturation of the binding site.
-
Soaking: If apo-protein crystals are already available, soak them in a solution containing the fragment (typically 1-10 mM) for a period ranging from minutes to hours.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Build the fragment into the observed electron density map and refine the structure.
-
Fragment Evolution and Optimization
Once the binding of this compound is confirmed and its binding mode is elucidated, the next step is to improve its potency and selectivity through medicinal chemistry.
The initial fragment can be grown by adding chemical moieties that can form additional favorable interactions with the target protein, guided by the crystal structure. The efficiency of this optimization process is often monitored using metrics like Ligand Efficiency (LE).[17][18][19][20][21]
Ligand Efficiency (LE) = -ΔG / N
where ΔG is the Gibbs free energy of binding (ΔG = RTlnK_D) and N is the number of heavy (non-hydrogen) atoms. A high LE value for a fragment is a good indicator of an efficient starting point for optimization.
The optimized lead compound, developed from the this compound fragment, could potentially modulate a key signaling pathway involved in a disease state. For example, if the target is a kinase, the inhibitor would block downstream signaling.
Caption: Inhibition of a hypothetical kinase signaling pathway by an optimized lead compound.
Conclusion
The fragment this compound represents a valuable starting point for fragment-based drug discovery campaigns against a range of therapeutic targets. Its favorable physicochemical properties and the prevalence of its core scaffolds in known bioactive molecules make it an attractive candidate for inclusion in fragment libraries. The application of the detailed protocols for screening, validation, and structural characterization outlined in this document will enable researchers to effectively utilize this fragment in their drug discovery efforts and pave the way for the development of novel therapeutics.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Differential Scanning Fluorimetry (DSF) Service - Creative Proteomics [iaanalysis.com]
- 6. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EU-OPENSCREEN: Track 1: UiB offer [eu-openscreen.eu]
- 8. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery | Malvern Panalytical [malvernpanalytical.com]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. The nature of ligand efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Design: Saving Ligand Efficiency? [fbdd-lit.blogspot.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Synthesis of a 6-(Piperidin-1-yl)pyrimidin-4-amine Derivative Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-(piperidin-1-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Derivatives of this scaffold have shown a wide range of therapeutic potential, including applications as kinase inhibitors for oncology, anti-inflammatory agents, and even treatments for hair loss, as exemplified by the well-known drug Minoxidil.[3][4][5] The versatility of the pyrimidine ring and the piperidine moiety allows for extensive chemical modification, making it an attractive target for the generation of compound libraries in drug discovery programs.
This document provides detailed protocols for the synthesis of a library of this compound derivatives, focusing on efficient and scalable methods amenable to parallel synthesis. It also includes notes on their biological applications and presents key data in a structured format to facilitate analysis and further development.
Biological Applications and Mechanisms of Action
Derivatives of the this compound scaffold have been investigated for a multitude of biological activities:
-
Kinase Inhibition: A significant area of application is in the development of kinase inhibitors. Specific derivatives have shown potent inhibitory activity against various kinases, including Polo-like kinase 4 (PLK4), FMS-like tyrosine kinase-3 (FLT3), and Cyclin-dependent kinase 4 (CDK4), which are key targets in cancer therapy.[3][5] The pyrimidine core often acts as a hinge-binder in the ATP-binding pocket of kinases.
-
Hair Growth Stimulation: The most famous example, Minoxidil (2,6-diamino-4-(piperidin-1-yl)pyrimidine 1-oxide), is widely used to treat androgenetic alopecia.[4] Its mechanism is thought to involve the opening of ATP-sensitive potassium channels in vascular smooth muscle and hair follicles, leading to increased microcirculation and stimulation of hair follicle cells.[6] It may also upregulate growth factors like VEGF and activate the β-catenin pathway.[6]
-
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[1]
-
Antimicrobial and Antiviral Properties: The pyrimidine nucleus is a fundamental component of nucleobases, and its derivatives have been explored for their potential as antimicrobial and antiviral agents.[7][8]
-
Alzheimer's Disease Research: Aminopyrimidine derivatives have been designed as inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in the pathology of Alzheimer's disease.[9]
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of this compound derivatives.
Table 1: Synthesis of 6-(Substituted-piperidin-1-yl)pyrimidin-4-amine Derivatives
| Entry | Piperidine Derivative | R Group on Pyrimidine | Method | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Piperidine | 2-Amino, 5-Methyl | A | Acetonitrile | 1.5 | Not Reported | [2] |
| 2 | 4-Aminopiperidine | 2,4-dione, 3-Methyl | B | DMF | 12 | 68-73 | [10] |
| 3 | Piperidine | 2-Chloro | C | DMF | 4 | 75 | [11] |
| 4 | 4-Hydroxypiperidine | 2-Amino | A | n-Butanol | 8 | 85-92 (Typical) | [3] |
| 5 | 4-Carboxypiperidine | 2-Amino | A | n-Butanol | 8 | 85-92 (Typical) | [3] |
Method A: Microwave-assisted Buchwald-Hartwig or SNAr from a chloropyrimidine. Method B: Nucleophilic substitution followed by further modifications. Method C: Nucleophilic aromatic substitution.
Table 2: Biological Activity of Selected Derivatives
| Compound ID | Target/Assay | IC₅₀/EC₅₀ (µM) | Cell Line | Therapeutic Area | Reference |
| 8h (analogue) | PLK4 Kinase | 0.0067 | MCF-7 | Oncology | [3] |
| 23k (analogue) | FLT3 Kinase | 0.011 | MV4-11 | Oncology | [5] |
| 23k (analogue) | CDK4 Kinase | 0.007 | MV4-11 | Oncology | [5] |
| 13g (analogue) | BACE1 | 1.4 | - | Alzheimer's | [9] |
| 6e (analogue) | NO Production | 0.86 | RAW 264.7 | Inflammation | [1] |
| 6e (analogue) | TNF-α Production | 1.87 | RAW 264.7 | Inflammation | [1] |
Experimental Protocols
General Protocol for Parallel Synthesis of a this compound Library
This protocol describes a general method for the synthesis of a library of this compound derivatives starting from 4,6-dichloropyrimidine via a sequential nucleophilic aromatic substitution (SNAr). This approach allows for the introduction of diversity at two positions.
Step 1: Synthesis of 6-chloro-N-substituted-pyrimidin-4-amine intermediates
-
In an array of microwave vials, add 4,6-dichloropyrimidine (1.0 eq) and a suitable solvent such as n-butanol or DMF.
-
To each vial, add a different primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).
-
Seal the vials and heat the reaction mixtures in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the vials to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting 6-chloro-N-substituted-pyrimidin-4-amine intermediates by column chromatography or by precipitation/crystallization.
Step 2: Synthesis of the final this compound derivatives
-
In a new array of microwave vials, dispense the 6-chloro-N-substituted-pyrimidin-4-amine intermediates (1.0 eq) synthesized in Step 1.
-
To each vial, add a different substituted piperidine (1.2 eq), a base such as K₂CO₃ or Cs₂CO₃ (2.5 eq), and a solvent like DMF or acetonitrile.[2][11]
-
For more challenging couplings, a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., X-Phos) can be added to facilitate a Buchwald-Hartwig amination.[2][3]
-
Seal the vials and heat in a microwave reactor at 120-150 °C for 1-2 hours.[2]
-
Monitor the reactions by TLC or LC-MS.
-
After cooling, filter the reaction mixtures to remove inorganic salts.
-
Concentrate the filtrates under reduced pressure.
-
Purify the crude products using parallel purification techniques such as mass-directed automated preparative HPLC to afford the library of desired compounds.
Protocol for Characterization
All synthesized compounds should be characterized to confirm their identity and purity.
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) to confirm the molecular weight and elemental composition.
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the structure of the compounds.
-
Purity Analysis: Determine the purity of the final compounds using HPLC with UV and MS detection.
Mandatory Visualizations
Diagrams
Caption: General workflow for the parallel synthesis of the derivative library.
Caption: Inhibition of a generic kinase signaling pathway by derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Study of 6-(Piperidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[1][2][3][4] The compound 6-(Piperidin-1-yl)pyrimidin-4-amine represents a novel chemical entity within this class. Its structural similarity to known kinase inhibitors and other biologically active molecules suggests potential therapeutic utility.
These application notes provide a comprehensive experimental framework for the initial characterization and evaluation of this compound. The protocols outlined herein describe a systematic approach, commencing with primary screening to identify potential biological targets, followed by detailed biochemical and cell-based assays to elucidate its mechanism of action and pharmacological effects. This document is intended to guide researchers in the systematic investigation of this and similar novel chemical entities.
I. Initial Characterization and Purity Assessment
Prior to biological evaluation, it is imperative to confirm the identity and purity of the test compound, this compound.
Protocol 1: Compound Characterization
-
Mass Spectrometry (MS):
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to confirm the molecular weight (Expected [M+H]⁺).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a 1 mg/mL stock solution of the compound.
-
Inject the sample onto a C18 reverse-phase column.
-
Run a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Determine the purity of the compound by integrating the peak area. A purity of >95% is recommended for biological assays.
-
II. Primary Target Screening: Kinase Panel
Given that many pyrimidine derivatives function as kinase inhibitors, an initial broad screening against a panel of kinases is a logical starting point to identify potential molecular targets.[1]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a generic method for assessing kinase inhibition. Specific conditions may vary depending on the kinase and the assay platform (e.g., radiometric, fluorescence-based).[5][6][7]
-
Reagents and Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine)
-
Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for screening is 10 µM.
-
Add the kinase, substrate, and assay buffer to the wells of the microplate.
-
Add the test compound or control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control.
-
Data Presentation: Kinase Screening Results
Hypothetical screening data for this compound against a selection of kinases at a concentration of 10 µM.
| Kinase Target | Percent Inhibition (%) at 10 µM |
| EGFR | 8 |
| VEGFR2 | 92 |
| CDK2 | 15 |
| SRC | 22 |
| FLT3 | 88 |
| JAK2 | 12 |
Based on these hypothetical results, VEGFR2 and FLT3 are identified as primary targets for further investigation.
III. Determination of Inhibitory Potency (IC₅₀)
Following the identification of potential targets, the next step is to determine the potency of the compound by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).[8]
Protocol 3: IC₅₀ Determination
-
Procedure:
-
Prepare a 10-point serial dilution of this compound, typically in 3-fold steps, starting from a high concentration (e.g., 100 µM).
-
Perform the in vitro kinase assay as described in Protocol 2 for the identified target kinases (VEGFR2 and FLT3).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.[9][10][11][12]
-
Data Presentation: IC₅₀ Values
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 75 |
| FLT3 | 150 |
IV. Cellular Assays: Target Engagement and Pathway Analysis
To confirm that this compound inhibits its target kinases within a cellular context, Western blotting can be used to assess the phosphorylation status of downstream substrates.[13][14][15]
Protocol 4: Western Blot Analysis of Kinase Pathway Inhibition
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinases (e.g., MV4-11 cells for FLT3, HUVEC cells for VEGFR2).
-
Starve the cells in serum-free media for several hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., FLT3-L for FLT3, VEGF for VEGFR2) for a short period (e.g., 15 minutes).
-
-
Sample Preparation:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., p-FLT3, p-VEGFR2) or a downstream substrate (e.g., p-STAT5, p-ERK) overnight at 4°C.[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein levels of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Data Presentation: Densitometry Analysis of Western Blots
| Treatment | p-FLT3 / Total FLT3 (Relative Density) | p-STAT5 / Total STAT5 (Relative Density) |
| Vehicle Control | 1.00 | 1.00 |
| Compound (100 nM) | 0.45 | 0.52 |
| Compound (500 nM) | 0.12 | 0.18 |
V. Cellular Proliferation and Viability Assays
To assess the functional consequence of target inhibition, cell viability and proliferation assays are conducted in cancer cell lines that are dependent on the identified target kinases for survival and growth.[17][18][19]
Protocol 5: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells (e.g., MV4-11, a human AML cell line with FLT3-ITD mutation) in a 96-well plate at an appropriate density.[20]
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
Viability Measurement:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the DMSO-treated control cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration and fitting to a dose-response curve.
-
Data Presentation: Anti-proliferative Activity
| Cell Line | Target Dependency | GI₅₀ (µM) |
| MV4-11 | FLT3 | 0.25 |
| HL-60 | FLT3-independent | > 10 |
Visualizations
Caption: Overall experimental workflow for the characterization of this compound.
Caption: Hypothetical inhibition of the FLT3 signaling pathway by this compound.
Conclusion
The experimental design detailed in these application notes provides a robust framework for the initial pharmacological characterization of this compound. By following these protocols, researchers can systematically identify potential biological targets, determine inhibitory potency, and validate activity in a cellular context. The hypothetical data presented suggests that this compound may act as a dual inhibitor of VEGFR2 and FLT3, with potent anti-proliferative effects in FLT3-dependent cancer cells. This structured approach is crucial for advancing novel chemical entities through the early stages of the drug discovery pipeline.[21][22][23]
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. caymanchem.com [caymanchem.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. clyte.tech [clyte.tech]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ppd.com [ppd.com]
- 22. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 23. Preclinical Studies in Drug Development — STXBP1 Foundation [stxbp1disorders.org]
Application Notes and Protocols: Handling and Storage of 6-(Piperidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for guidance purposes only. A comprehensive safety data sheet (SDS) for 6-(Piperidin-1-yl)pyrimidin-4-amine was not available at the time of publication. The data presented is largely based on the safety data sheet for a closely related analog, 6-(piperidin-1-yl)pyrimidine-2,4-diamine. Users must conduct their own thorough risk assessment before handling this compound.
General Information
This compound is a chemical compound of interest in research and drug development. Due to the presence of the piperidinyl and pyrimidine moieties, it is prudent to handle this compound with appropriate safety precautions.
Safety and Handling
Careful handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with the analogous compound, 6-(piperidin-1-yl)pyrimidine-2,4-diamine, are skin and eye irritation.[1]
2.1 Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
| PPE Category | Recommendation |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[1] |
| Skin and Body Protection | Laboratory coat.[1] |
| Respiratory Protection | A government-approved respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if the compound is being aerosolized.[1] |
2.2 Engineering Controls
Handling should be performed in a well-ventilated area.[1] A chemical fume hood is recommended for procedures that may generate dust or aerosols. An eyewash station and safety shower should be readily accessible.[1]
2.3 Hygiene Measures
Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust or vapor.[1] Wash hands thoroughly after handling.[1]
Physical and Chemical Properties
The following data is for the analogous compound, 6-(piperidin-1-yl)pyrimidine-2,4-diamine.
| Property | Value |
| Molecular Formula | C₉H₁₅N₅ |
| Molecular Weight | 193.25 g/mol |
Storage
Proper storage is crucial to maintain the integrity of the compound.
| Condition | Recommendation |
| Temperature | Store in a dry and well-ventilated place.[1] Specific temperature requirements were not found; however, for similar research compounds, storage at 2-8°C or -20°C is common.[2] |
| Container | Keep container tightly closed and upright.[1] |
| Incompatibilities | Avoid strong oxidizing agents. |
Experimental Protocols
5.1 Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Don all required personal protective equipment (PPE) as outlined in Table 2.1.
-
Ensure the chemical fume hood is operational and the work area is clean.
-
Calculate the required mass of this compound and the volume of the desired solvent.
-
-
Weighing:
-
Tare a clean, dry weighing vessel on an analytical balance inside the chemical fume hood.
-
Carefully transfer the desired amount of the compound to the weighing vessel using a clean spatula. Avoid creating dust.
-
Record the exact mass of the compound.
-
-
Dissolution:
-
Carefully add the weighed compound to a suitable volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary.
-
Once dissolved, add the remaining solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Label the flask clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under the recommended conditions (see Section 4.0).
-
Spill and Emergency Procedures
6.1 Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up (for small spills):
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or wipe up the material and place it in a sealed container for disposal.[1] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Reporting: Report all spills to the appropriate safety personnel.
6.2 First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Wash out the mouth with water, provided the person is conscious. Call a physician.[1]
Visualizations
Caption: Workflow for Safe Handling and Storage.
Caption: Decision Flowchart for Spill Response.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 6-(Piperidin-1-yl)pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 6-(Piperidin-1-yl)pyrimidin-4-amine and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, has low aqueous solubility. What are the initial steps to address this?
A1: Low aqueous solubility is a common challenge for amine-containing heterocyclic compounds. The recommended initial approach is to characterize the compound's physicochemical properties and then systematically evaluate pH adjustment, salt formation, and the use of co-solvents. These methods are often the simplest and most cost-effective starting points for improving solubility.[1][2][3][4]
Q2: What are the key physicochemical properties to determine for this compound?
A2: To effectively troubleshoot solubility issues, it is crucial to determine the following properties:
-
pKa: The ionization constant is critical for predicting how solubility will change with pH. As an amine-containing compound, this compound is likely basic, and its solubility is expected to increase in acidic conditions.[5][6]
-
LogP/LogD: These values indicate the lipophilicity of the compound, which influences its solubility in both aqueous and organic solvents. A high LogP suggests poor aqueous solubility.
-
Melting Point and Crystal Structure: These properties relate to the crystal lattice energy, which must be overcome for the compound to dissolve. A high melting point often correlates with lower solubility.
-
Intrinsic Solubility (S₀): This is the solubility of the free, unionized form of the compound in a given solvent.
A structurally similar compound, Minoxidil (2,4-Diamino-6-piperidinopyrimidine 3-oxide), has a pKa of 4.61 and shows solubility in water of 2.2 mg/mL.[7] This suggests that this compound is also likely to be a weak base with limited aqueous solubility.
Q3: How does pH adjustment improve the solubility of a basic compound like this compound?
A3: For a basic compound, decreasing the pH of the solution below its pKa will lead to protonation of the basic functional groups (the pyrimidine nitrogens and the piperidinyl nitrogen).[1][6] The resulting ionized (salt) form of the molecule is generally more polar and, therefore, more soluble in aqueous media.[8] Creating a "pH-solubility profile" by measuring solubility at various pH values is a key experiment to determine the optimal pH for dissolution.
Q4: When should I consider salt formation, and what are the advantages?
A4: Salt formation is a highly effective and widely used strategy to improve the solubility and dissolution rate of ionizable drugs.[3][9][10] If pH adjustment is successful, forming a stable salt of this compound is a logical next step for developing a solid dosage form. The advantages of salt formation include potentially improved stability, manufacturability, and bioavailability.[10][11]
Q5: What are co-solvents, and how can they enhance solubility?
A5: Co-solvents are water-miscible organic solvents that are added in small amounts to the primary solvent (usually water) to increase the solubility of a poorly soluble compound.[12] They work by reducing the polarity of the aqueous environment, which can better accommodate a lipophilic molecule.[] Common co-solvents used in pharmaceutical applications include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9][12] The combined effect of pH adjustment and co-solvents can often be synergistic, leading to a significant increase in solubility.[2]
Q6: What are excipients, and how can they help with solubility?
A6: Excipients are inactive substances used in a drug formulation to aid in the manufacturing process and to improve the physicochemical properties of the active pharmaceutical ingredient (API).[14] For solubility enhancement, certain excipients like surfactants, cyclodextrins, and polymers can be used.[14][15] Surfactants can form micelles to encapsulate the drug, while cyclodextrins can form inclusion complexes.[14] Polymeric excipients can be used to create amorphous solid dispersions, which have higher apparent solubility than the crystalline form.[15][16][17]
Troubleshooting Guides
Guide 1: Low Compound Solubility in Aqueous Buffer
Problem: The experimental concentration of this compound required for an assay is not achievable in the desired aqueous buffer.
Troubleshooting Workflow:
Caption: Decision tree for addressing low aqueous solubility.
Quantitative Data Summary:
The following table presents solubility data for the structurally related compound, Minoxidil, which can serve as an initial reference.
| Solvent | Solubility (mg/mL) |
| Water | 2.2[7] |
| Propylene Glycol | 75[7] |
| Methanol | 44[7] |
| Ethanol | 29[7] |
| 2-Propanol | 6.7[7] |
| Dimethylsulfoxide (DMSO) | 6.5[7] |
| Chloroform | 0.5[7] |
| Acetone | <0.5[7] |
| Ethyl Acetate | <0.5[7] |
Data for Minoxidil (2,4-Diamino-6-piperidinopyrimidine 3-oxide)
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profile Determination
Objective: To determine the aqueous solubility of this compound as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. The solid should be in excess to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Separation: After equilibration, allow the suspensions to settle. Collect a clear aliquot of the supernatant. It is crucial to separate the dissolved compound from the undissolved solid, which can be achieved by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the corresponding pH value to generate the pH-solubility profile.
Workflow Diagram:
Caption: Workflow for determining a pH-solubility profile.
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of various co-solvents on the solubility of this compound.
Methodology:
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).
-
Solvent System Preparation: Prepare a series of solvent systems containing increasing percentages of each co-solvent in an aqueous buffer (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v). The pH of the aqueous buffer should be selected based on the results from the pH-solubility profile (Protocol 1) to maximize the solubility of the ionized form.
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the same equilibration and quantification method described in Protocol 1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will help identify the most effective co-solvent and the optimal concentration range.
Logical Relationship Diagram:
Caption: Relationship between components for co-solvent enhancement.
Protocol 3: Salt Formation Feasibility Study
Objective: To screen for suitable counter-ions for the formation of a more soluble salt of this compound.
Methodology:
-
Counter-ion Selection: Based on the basic nature of the compound, select a range of pharmaceutically acceptable acidic counter-ions (e.g., hydrochloride, sulfate, mesylate, tartrate, citrate).
-
Salt Synthesis (Small Scale):
-
Dissolve the free base of this compound in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a stoichiometric amount of the selected acid (counter-ion).
-
Stir the mixture and observe for precipitation. If no precipitate forms, cooling or the addition of an anti-solvent may be necessary.
-
-
Isolation and Characterization: Isolate any solid that forms by filtration. Characterize the solid to confirm salt formation using techniques such as melting point analysis, X-ray powder diffraction (XRPD), and spectroscopy.
-
Solubility Testing: Determine the aqueous solubility of each successfully formed salt using the method described in Protocol 1 (typically in purified water or a neutral pH buffer).
-
Comparison: Compare the solubility of the different salt forms to that of the free base to identify the salt with the most improved solubility.
Experimental Workflow Diagram:
Caption: Workflow for salt formation and screening.
References
- 1. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Minoxidil - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rjpdft.com [rjpdft.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. arborpharmchem.com [arborpharmchem.com]
- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 16. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 6-(Piperidin-1-yl)pyrimidin-4-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(piperidin-1-yl)pyrimidin-4-amine. The following information is designed to address common experimental challenges and optimize reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the nucleophilic aromatic substitution (SNAr) of a 6-halopyrimidin-4-amine, typically 6-chloropyrimidin-4-amine, with piperidine. This reaction is generally carried out at elevated temperatures in a suitable solvent.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The key parameters that significantly impact the reaction yield include reaction temperature, choice of solvent, the molar ratio of piperidine to the starting material, and the presence or absence of a base. Optimization of these factors is crucial for maximizing the product yield.
Q3: I am observing a low yield. What are the potential causes?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.
-
Side reactions: The formation of by-products can consume the starting materials and complicate purification.
-
Sub-optimal solvent: The choice of solvent can affect the solubility of reactants and the reaction rate.
-
Product loss during workup: The product may be partially lost during extraction or purification steps.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TTC). A suitable mobile phase, for instance, a mixture of dichloromethane and methanol, can be used to separate the product from the starting materials. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Deactivated starting material. | 1. Increase the reaction temperature to reflux. 2. Extend the reaction time and monitor by TLC. 3. Check the purity of 6-chloropyrimidin-4-amine. |
| Presence of multiple spots on TLC, indicating by-products | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials or solvent. | 1. Lower the reaction temperature and prolong the reaction time. 2. Use high-purity starting materials and anhydrous solvents. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during aqueous workup. | 1. After cooling, stir the reaction mixture at room temperature for an extended period to encourage precipitation. 2. If an emulsion forms, add a small amount of brine or filter the mixture through celite. |
| Product is an oil instead of a solid | 1. Presence of residual solvent. 2. Impurities are preventing crystallization. | 1. Dry the product under high vacuum for an extended period. 2. Purify the product by column chromatography. |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a similar synthesis of 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.[1]
Materials:
-
6-Chloropyrimidin-4-amine
-
Piperidine
-
Ethanol (anhydrous)
-
Acetone (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 6-chloropyrimidin-4-amine (1.0 eq) and piperidine (5.0 eq).
-
Add anhydrous ethanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and stir for an additional 2 hours to facilitate product precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the solid from acetone.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Starting Material | Piperidine (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-Amino-6-chloropyrimidine-5-carbonitrile | 5 | Ethanol | Reflux | 6 | 74 | [1] |
Note: This table is based on the synthesis of a closely related compound and serves as a starting point for optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of 6-(Piperidin-1-yl)pyrimidin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-(Piperidin-1-yl)pyrimidin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the likely impurities?
The most common synthetic route is the nucleophilic aromatic substitution (SNAr) of a 6-chloropyrimidine derivative with piperidine. A likely starting material is 4-amino-6-chloropyrimidine.
Potential Impurities:
-
Unreacted 4-amino-6-chloropyrimidine: Due to incomplete reaction.
-
Piperidine: Excess reagent used to drive the reaction to completion.
-
Piperidine Hydrochloride: Formed if the reaction generates HCl.
-
Bis-substituted byproducts: Although less likely, reaction at other positions on the pyrimidine ring can occur under harsh conditions.
-
Solvent and Reagent Residues: Residual solvents from the reaction and work-up.
Q2: My crude product is an oil or a sticky solid. How can I crystallize it?
Oiling out or the formation of a sticky solid is a common issue. This can be due to the presence of impurities that inhibit crystallization or the intrinsic properties of the compound.
Troubleshooting Steps:
-
Solvent Screening: Experiment with a variety of solvents with different polarities. Good single solvents for recrystallization of similar compounds include acetone and isopropanol.[1] Solvent mixtures (e.g., ethanol/water, dichloromethane/hexanes) can also be effective.
-
Trituration: If a suitable crystallization solvent is not found, try triturating the oil or sticky solid with a non-polar solvent like hexanes or diethyl ether. This can often remove non-polar impurities and induce solidification.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Purification Prior to Crystallization: If the crude product is very impure, consider a preliminary purification step like column chromatography before attempting crystallization.
Q3: I am having trouble with column chromatography. My compound is either not moving from the baseline or is streaking badly.
This is a common challenge when purifying basic compounds like amines on standard silica gel, which is acidic. The basic amine can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-1%). This will "neutralize" the acidic sites on the silica gel and improve the elution of your basic compound.
-
Use an Alternative Stationary Phase:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-functionalized silica: This is a pre-treated silica with an amine-functionalized surface, which is ideal for the purification of basic compounds without the need for mobile phase modifiers.
-
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobicity, reverse-phase chromatography (e.g., C18) can be an effective alternative. A mobile phase with a suitable buffer to control the pH may be necessary.
Troubleshooting Guides
Issue 1: Low Purity After Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Persistent oily residue | Co-precipitation of impurities. | Perform a hot filtration to remove insoluble impurities. Try a different recrystallization solvent or a solvent mixture. Consider a preliminary charcoal treatment to remove colored impurities. |
| Broad melting point range | Presence of impurities or polymorphism. | Re-crystallize the material. If the melting point remains broad, consider the possibility of different crystalline forms (polymorphs). |
| Low recovery | The compound is too soluble in the chosen solvent. | Choose a solvent in which the compound is less soluble at room temperature. Use a minimal amount of hot solvent to dissolve the compound. Cool the solution slowly and then in an ice bath to maximize crystal formation. |
Issue 2: Challenges in Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Compound streaks or remains at the origin (TLC) | Strong interaction with the acidic silica gel. | Add 0.1-1% triethylamine or ammonia to the eluent. Use a more polar solvent system (e.g., higher percentage of methanol in dichloromethane). |
| Poor separation from impurities | Inappropriate solvent system. | Perform a thorough TLC screening with different solvent systems to find the optimal eluent for separation. Consider using a gradient elution. |
| Compound appears to decompose on the column | The compound is unstable on silica gel. | Switch to a less acidic stationary phase like neutral alumina or use an amine-functionalized silica column. |
Experimental Protocols
Synthesis of this compound (General Procedure)
A common method for synthesizing the target compound is through the reaction of a chloropyrimidine with piperidine. The following is a general protocol based on the synthesis of a structurally similar compound, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-6-chloropyrimidine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an excess of piperidine (e.g., 5 equivalents).
-
Reaction Conditions: Reflux the reaction mixture for several hours (e.g., 6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash it with a suitable solvent like cold ethanol to remove excess piperidine and other soluble impurities.
-
Drying: Dry the solid product under vacuum.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but sparingly soluble at room temperature. Acetone has been shown to be effective for a similar compound.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Use silica gel, neutral alumina, or amine-functionalized silica.
-
Eluent Selection: Based on TLC analysis, select an appropriate solvent system. For aminopyrimidines on silica gel, a common eluent is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane and methanol. The addition of 0.1-1% triethylamine is often necessary to prevent streaking.
-
Column Packing: Pack the column with the chosen stationary phase and equilibrate with the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, for better separation, the crude product can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary to separate the product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
Table 1: Purification Data for a Structurally Similar Compound (4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile)[1]
| Purification Method | Solvent System | Yield | Purity |
| Recrystallization | Acetone | 74% (overall) | High (suitable for single crystal X-ray diffraction) |
Note: This data is for a closely related analog and should be used as a starting point for optimizing the purification of this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for column chromatography of basic amines.
References
Technical Support Center: Synthesis of 6-(Piperidin-1-yl)pyrimidin-4-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Piperidin-1-yl)pyrimidin-4-amine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.
Experimental Workflow Overview
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The following diagram illustrates the general experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most prevalent method for synthesizing this compound is a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide from the pyrimidine ring by the secondary amine of piperidine.
The typical starting materials for this reaction are:
-
Electrophile: 6-chloropyrimidin-4-amine
-
Nucleophile: Piperidine
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3), is often employed to neutralize the hydrochloric acid generated during the reaction. Alternatively, an excess of piperidine can serve as both the nucleophile and the base. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or an alcohol such as ethanol at elevated temperatures.
Q2: My reaction is sluggish or incomplete. What are the possible causes and how can I resolve this?
Several factors can contribute to a slow or incomplete reaction. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient Temperature | The SNAr reaction on the electron-rich aminopyrimidine ring often requires thermal energy. Gradually increase the reaction temperature, for example, from 80 °C to 120 °C, while monitoring for product formation and potential side product generation. |
| Inappropriate Base | If using an external base, ensure it is strong enough to effectively scavenge the generated HCl. For instance, if using a mild base like K2CO3 with limited solubility, consider switching to a soluble organic base like DIPEA or triethylamine. Using a larger excess of piperidine (e.g., 3-5 equivalents) can also drive the reaction forward. |
| Solvent Effects | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or DMSO are generally effective at solvating the intermediate and accelerating the reaction. If using an alcohol, ensure it is anhydrous, as water can lead to side reactions. |
| Poor Quality Starting Material | Ensure the 6-chloropyrimidin-4-amine is of high purity. Impurities could inhibit the reaction. |
Q3: I am observing multiple spots on my TLC analysis. What are the likely side products?
The presence of multiple spots on a TLC plate suggests the formation of impurities. The most common side products in this synthesis are:
-
Unreacted Starting Material: The most common "impurity" is often unreacted 6-chloropyrimidin-4-amine.
-
Hydrolysis Product: Formation of 6-hydroxypyrimidin-4-amine can occur if there is moisture in the reaction.
-
Di-substituted Product: If the starting material contains di-chlorinated pyrimidine impurities, a di-substituted product, 4,6-di(piperidin-1-yl)pyrimidine, may be formed.
The following diagrams illustrate the formation of these common side products.
Q4: How can I minimize the formation of the hydrolysis side product, 6-hydroxypyrimidin-4-amine?
The formation of the hydroxy-pyrimidine is a result of the reaction of 6-chloropyrimidin-4-amine with water. To minimize this side reaction:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Control Temperature: While heat is often necessary, excessive temperatures for prolonged periods can promote hydrolysis. Monitor the reaction and stop heating once the starting material is consumed.
-
pH Control: The presence of a base to neutralize HCl can also help, as acidic conditions can promote hydrolysis. However, strongly basic aqueous conditions should also be avoided during workup if the product is sensitive.
Q5: What is the best way to purify the final product and remove the common side products?
Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove water-soluble components, such as the salts of the base used (e.g., DIPEA hydrochloride) and any unreacted piperidine (which can be removed by an acidic wash).
-
Column Chromatography: This is the most effective method for separating the desired product from the unreacted starting material and the hydrolysis side product. A silica gel column with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is commonly used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
The following table provides a general guide for separating the main components via column chromatography based on their polarity.
| Compound | Relative Polarity | Elution Order (Normal Phase) |
| 4,6-di(piperidin-1-yl)pyrimidine | Least Polar | First |
| 6-chloropyrimidin-4-amine | Intermediate | Second |
| This compound | Product (Intermediate) | Third |
| 6-hydroxypyrimidin-4-amine | Most Polar | Last (or may stick to the column) |
Note: The exact elution order may vary depending on the specific solvent system used.
Disclaimer: The information provided in this technical support guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Technical Support Center: Crystallization of Piperidine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: My piperidine compound "oils out" instead of crystallizing. What causes this and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid rather than a solid.[1][2] This often happens when a compound's melting point is lower than the temperature of the solution from which it is precipitating, or when the concentration of the solute is too high, leading to rapid desolvation.[3] Impurities can also significantly lower the melting point of a compound, contributing to this issue.[2][4]
Troubleshooting Strategies:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before placing it in a cold bath. This provides molecules with sufficient time to orient themselves into a crystal lattice.[1][4]
-
Use more solvent: The solution may be too concentrated. Add a small amount of additional solvent to the heated solution to ensure the compound does not become supersaturated at a temperature above its melting point.[3]
-
Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations. A solvent system with a lower boiling point or one that promotes slower crystal growth can be beneficial.[1]
-
Purify the crude material: If impurities are suspected, consider a preliminary purification step such as column chromatography or an acid-base extraction before attempting crystallization.[4]
-
Induce crystallization: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and promote crystal growth.[4]
Q2: No crystals are forming, even after cooling the solution for an extended period. What should I do?
A2: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.
Troubleshooting Strategies:
-
Induce nucleation:
-
Increase concentration:
-
Evaporation: Allow some of the solvent to evaporate slowly by covering the flask with perforated parafilm. This will gradually increase the solute concentration.[1]
-
Boil off solvent: If the solution is clearly too dilute, gently heat it to remove some of the solvent and then allow it to cool again.[3]
-
-
Add an anti-solvent: If you are using a single solvent system, the slow, dropwise addition of a miscible "poor" solvent (an anti-solvent) can induce precipitation.[1]
Q3: The crystals that formed are very small, like a powder, or are of poor quality. How can I grow larger, higher-quality crystals?
A3: The formation of small or poor-quality crystals is often a result of rapid crystallization from a highly supersaturated solution.
Troubleshooting Strategies:
-
Slow down the crystallization process:
-
Slower cooling: Ensure the solution cools to room temperature slowly before any further cooling in an ice bath. Insulating the flask can help.[1][3]
-
Use a different solvent: A solvent in which the compound has slightly higher solubility at room temperature can slow down the rate of crystallization.[1]
-
-
Vapor Diffusion: For growing high-quality single crystals suitable for X-ray diffraction, the vapor diffusion method is highly recommended. This involves dissolving the compound in a "good" solvent and placing it in a sealed container with a volatile "poor" solvent. The slow diffusion of the anti-solvent vapor into the solution promotes the growth of well-ordered crystals.[5]
Q4: My piperidine solution in DMF crystallized upon storage. What is the likely cause?
A4: Unintended crystallization of piperidine in dimethylformamide (DMF) during storage can be due to a few factors:
-
Salt Formation: Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate, which may precipitate. Similarly, exposure to acidic vapors in the laboratory environment can lead to the formation of solid salts like piperidine hydrochloride.[6][7]
-
Low Temperature: Piperidine itself has a melting point of -10 °C. If the solution was stored in a refrigerator or cold room, the piperidine may have frozen.[6][7]
Troubleshooting Strategies:
-
Gentle Warming: If the cause is low temperature, allowing the solution to warm to room temperature should redissolve the crystals.[7]
-
Inert Atmosphere: To prevent salt formation, store piperidine solutions under an inert atmosphere (e.g., nitrogen or argon) and ensure the container is tightly sealed.[7]
-
Fresh Preparation: For sensitive applications, it is often best to prepare fresh solutions of piperidine in DMF.[6][7]
Q5: How does the polarity of the piperidine compound affect solvent selection for crystallization?
A5: The polarity of a piperidine derivative is a critical factor in selecting an appropriate crystallization solvent. The overall polarity is influenced by substituents on the piperidine ring and the nitrogen atom.[1]
-
General Principle: The ideal solvent will dissolve the compound more effectively at higher temperatures than at lower temperatures.[1]
-
Moderately Polar Compounds: For many piperidine derivatives, which often exhibit moderate polarity, solvents like ethanol, methanol, isopropanol, and acetonitrile are good starting points.[1]
-
Solubility: Piperidine itself is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform. However, its solubility is limited in nonpolar solvents like hexane.[8]
Troubleshooting Guides
Guide 1: Oiling Out During Crystallization
This guide provides a systematic approach to resolving the issue of a piperidine compound oiling out.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is a standard method for purifying solid piperidine compounds.[1]
-
Solvent Selection:
-
Place a small amount (10-20 mg) of the crude piperidine derivative into several test tubes.
-
Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature to assess solubility. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1][9]
-
Heat the test tubes that showed poor solubility. If the compound dissolves, allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.[1][9]
-
-
Dissolution:
-
Hot Filtration (if necessary):
-
If colored or insoluble impurities are present, add a small amount of activated charcoal to the hot solution.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and other impurities.[1]
-
-
Crystallization:
-
Isolation and Washing:
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent. For some piperidine salts, drying at a slightly elevated temperature (e.g., 40°C) under reduced pressure can yield a high-purity product.[1]
-
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when a suitable single solvent cannot be identified.[1]
-
Solvent System Selection:
-
Procedure:
-
Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle heating.[1][9]
-
Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[1][9]
-
If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.[1]
-
Allow the solution to stand undisturbed at room temperature. Crystals should form as the solvent environment slowly becomes less favorable for solubility.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect, wash, and dry the crystals as described in Protocol 1.[1]
-
Data Presentation
Table 1: Common Solvents for Crystallization of Piperidine Derivatives
| Solvent Class | Examples | Polarity | Typical Use |
| Polar Protic | Ethanol, Methanol, Isopropanol, Water | High | Good for many piperidine salts and moderately polar derivatives.[1][10] |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate, THF | Moderate | Often used for piperidine derivatives of intermediate polarity.[1][11] |
| Nonpolar | Hexane, Heptane, Toluene | Low | Typically used as anti-solvents in two-solvent systems.[1][8] |
Table 2: Solubility of Piperidine in Common Solvents
| Solvent | Solubility | Reference(s) |
| Water | Miscible | [8] |
| Ethanol | Soluble | |
| Diethyl Ether | Soluble | |
| Chloroform | Soluble | [8] |
| Hexane | Limited | [8][12] |
| Acetone | Soluble | [] |
| Benzene | Soluble | [] |
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
"stability issues of 6-(Piperidin-1-yl)pyrimidin-4-amine in solution"
This technical support center provides guidance on the stability of 6-(Piperidin-1-yl)pyrimidin-4-amine in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general stability concerns for this compound in solution?
A1: Like many aminopyrimidine derivatives, this compound may be susceptible to degradation under certain conditions. Key concerns include hydrolysis (especially at extreme pH values), photodegradation upon exposure to light, and thermal degradation at elevated temperatures. The piperidine and amine functionalities can also be sites for oxidative degradation.
Q2: What solvents are recommended for preparing stock solutions of this compound?
A2: For short-term storage, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol are often suitable. The solubility in aqueous solutions may be limited and pH-dependent. For some related compounds, solutions in DMSO can be stored at -20°C for up to three months[1]. It is crucial to determine the solubility and stability in your specific experimental buffer system.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The pH of an aqueous solution is a critical factor influencing the stability of many pharmaceutical compounds[2][3]. For aminopyrimidines, extreme acidic or basic conditions can catalyze hydrolysis of the pyrimidine ring or the exocyclic amine groups[4][5]. The ionization state of the molecule will change with pH, which can alter its degradation pathways[2]. It is advisable to maintain the pH within a range that ensures the stability of the compound, which often is near physiological pH for many biological experiments.
Q4: Is this compound sensitive to light?
A4: Many heterocyclic compounds exhibit photosensitivity. It is recommended to protect solutions of this compound from light to prevent potential photodegradation[6]. Amber vials or wrapping containers in aluminum foil can be effective measures. Photostability testing, as outlined in ICH guideline Q1B, can be performed to quantify this sensitivity[6].
Q5: What are the signs of degradation of this compound in solution?
A5: Visual signs of degradation can include a change in color or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guides
Problem: I am observing a rapid loss of my compound in solution.
Solution:
-
Review Solution Preparation and Storage:
-
Ensure the solvent used is of high purity and appropriate for the compound.
-
Confirm that the storage conditions (temperature, light exposure) are suitable. For related compounds, storage at 2-8°C or frozen at -20°C is often recommended[1][7].
-
Prepare fresh solutions for critical experiments to minimize the impact of potential degradation over time.
-
-
Perform a Preliminary Stability Check:
-
Prepare a solution of the compound in your experimental buffer.
-
Analyze the concentration at an initial time point (t=0) using a suitable analytical method (e.g., HPLC-UV).
-
Analyze the concentration again after a set period under your experimental conditions (e.g., 24 hours at room temperature).
-
A significant decrease in the main peak area and/or the appearance of new peaks suggests instability.
-
Problem: I am seeing unexpected peaks in my chromatogram.
Solution:
-
Consider Potential Degradation Products:
-
Conduct a Forced Degradation Study:
-
A forced degradation study can help identify potential degradation products and pathways[9]. This involves subjecting the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.
-
Analysis of the stressed samples by a stability-indicating method (e.g., LC-MS) can help in the characterization of degradants.
-
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Temperature | Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 2, 8, 24, 48 hours | Hydrolysis of the amino group or piperidine moiety. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 2, 8, 24, 48 hours | Ring opening or hydrolysis of substituents. |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24, 48 hours | N-oxidation of the pyrimidine or piperidine ring. |
| Thermal Degradation | Solution at pH 7.4 | 80 °C | 24, 48, 72 hours | General decomposition. |
| Photodegradation | Solid & Solution | ICH Q1B conditions | N/A | Photolytic cleavage or rearrangement. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound and identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Dilute 1 mL of the stock solution with a neutral buffer (e.g., phosphate buffer, pH 7.4).
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent/buffer used for the stress conditions.
-
-
Incubation: Incubate the stressed samples and a control sample protected from light at the specified temperatures (see table above).
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acid and base hydrolyzed samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound from its potential degradation products.
Methodology:
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly to elute more hydrophobic compounds. (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., scan from 200-400 nm to find the absorbance maximum).
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas of the parent compound and any new peaks that appear in the stressed samples. Calculate the percentage degradation.
Visualizations
References
- 1. 6-[4-(2-PIPERIDIN-1-YLETHOXY)PHENYL]-3-PYRIDIN-4-YLPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 866405-64-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. ajrconline.org [ajrconline.org]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Derivatives
Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, detailed experimental protocols, and answers to frequently asked questions (FAQs) to overcome common challenges in the synthesis of this important class of compounds.
I. Troubleshooting Guides & FAQs
This section is organized by common synthetic reactions used to prepare pyrimidine derivatives. Each guide is in a question-and-answer format to directly address specific issues you may encounter during your experiments.
A. Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). While versatile, it can be prone to side reactions and yield issues.[1][2]
Frequently Asked Questions (FAQs):
-
Q1: My Biginelli reaction is giving a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a common issue and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. It is recommended to screen different catalysts and optimize the concentration for your specific substrates.[2]
-
Reaction Conditions: Temperature and reaction time are critical parameters. While refluxing in ethanol is common, some reactions benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent degradation of the product.[2]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[2]
-
Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[2]
-
-
Q2: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (formed from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.
-
Mitigation Strategies:
-
Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Order of Addition: Adding the urea last may in some cases help to minimize its decomposition into ammonia.
-
-
-
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A3: N-acylureas can form as byproducts, complicating purification. These arise from the reaction of the β-ketoester with urea in a competing pathway.[3]
-
Troubleshooting Steps:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: The formation of N-acylureas can sometimes be suppressed by carefully controlling the reaction stoichiometry and catalyst.
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product. Careful selection of the recrystallization solvent is crucial.
-
-
B. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between a halo-pyrimidine and a boronic acid or ester. However, challenges such as low reactivity and side reactions can arise.
Frequently Asked Questions (FAQs):
-
Q1: My Suzuki-Miyaura coupling of a chloropyrimidine is giving low to no yield. What are the most critical factors to consider for optimization?
A1: Chloropyrimidines can be challenging substrates due to the lower reactivity of the C-Cl bond compared to C-Br or C-I. Key optimization parameters include:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the oxidative addition of the C-Cl bond.[4]
-
Base: The choice of base is crucial for the transmetalation step. Stronger bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide for very hindered systems are often more effective than weaker bases like Na₂CO₃.[4][5]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used. The solvent system can significantly impact the solubility of the reagents and the stability of the catalyst.
-
Temperature: Higher reaction temperatures are often required to activate the C-Cl bond. Microwave irradiation can be a very effective way to rapidly heat the reaction and improve yields.[6]
-
-
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, especially at higher temperatures or with prolonged reaction times.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.
-
Lower Temperature: If possible, running the reaction at a lower temperature can reduce the rate of homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands.[4]
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
-
-
Q3: The 2-position of my pyrimidine ring is unreactive in Suzuki coupling. What strategies can I use?
A3: The 2-position of the pyrimidine ring can be challenging for Suzuki coupling due to coordination of the adjacent nitrogen atom to the palladium catalyst, leading to catalyst inhibition. This is often referred to as the "2-pyridyl problem".[4]
-
Strategies to Overcome this Issue:
-
Use Highly Active Catalysts: Employing highly active catalyst systems with bulky, electron-rich ligands can overcome this inhibition.
-
More Stable Boronic Acid Derivatives: Using more stable boronic acid derivatives like pinacol esters or MIDA boronates can be beneficial as they are less prone to protodeboronation.[4]
-
-
| Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 71 | [6] |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | [Pd(allyl)Cl]₂ (0.1) | SPhos (0.2) | K₃PO₄ (2) | THF/MeOH (2:1) | 60 | 18 | ~95 | [7] |
| 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 | [8] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₃PO₄ (3) | Dioxane | 100 | 16 | 78 | [9] |
C. Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to form a pyrimidine ring.
Frequently Asked Questions (FAQs):
-
Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from several competing pathways:[10]
-
Self-condensation of the 1,3-dicarbonyl compound: This is a common issue, especially under basic conditions.
-
Hydrolysis of the amidine starting material: Amidines can be sensitive to water, leading to their decomposition.
-
Incomplete cyclization: The reaction may stall at an intermediate stage, failing to form the final pyrimidine ring.
-
Amidine self-condensation: Amidines can react with themselves to form triazines or other condensation products.[10]
-
-
Q2: How can I minimize side-product formation and improve the yield in my Pinner synthesis?
A2: Careful control of the reaction conditions is essential to favor the desired cyclization:
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent the hydrolysis of the amidine and other reactants. Use freshly distilled, anhydrous solvents and dry glassware.[10]
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.[10]
-
pH Control: The reaction can be catalyzed by either acid or base. The optimal pH will depend on the specific substrates. It's important to control the amount of acid or base used.
-
Purity of Amidine: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation and moisture absorption.
-
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Degradation Studies of 6-(Piperidin-1-yl)pyrimidin-4-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-(Piperidin-1-yl)pyrimidin-4-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to study the degradation pathways of this compound?
A1: Understanding the degradation pathways is essential for several reasons. Forced degradation studies help to identify the likely degradation products of a drug substance, which is critical for evaluating the safety and efficacy of a potential therapeutic agent.[1][2][3] This information is vital for developing stable formulations, determining appropriate storage conditions and shelf-life, and creating stability-indicating analytical methods required for regulatory submissions.[1][2]
Q2: What are the most probable degradation pathways for this compound based on its chemical structure?
A2: The molecule contains a pyrimidine ring, an amino group, and a piperidine ring, each susceptible to specific types of degradation:
-
Hydrolysis: The amine and ether-like linkage of the piperidine to the pyrimidine ring can be susceptible to hydrolysis under acidic or basic conditions. The amino group on the pyrimidine ring may also undergo hydrolytic deamination.[4][5]
-
Oxidation: The nitrogen atoms in both the pyrimidine and piperidine rings are potential sites for oxidation, which can lead to the formation of N-oxides.[6] The piperidine ring itself can be oxidized, potentially leading to ring-opening.[7]
-
Photolysis: Aromatic systems like the pyrimidine ring can be susceptible to photolytic degradation upon exposure to UV or visible light, leading to complex rearrangements or cleavage.[8][9]
-
Thermolysis: At elevated temperatures, cleavage of the C-N bonds in the piperidine ring or the bond connecting it to the pyrimidine ring can occur.[7][10]
Q3: What are the standard conditions for a forced degradation study?
A3: Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to generate degradation products.[1] Standard conditions as recommended by ICH guidelines include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, potentially increasing to 50–70 °C if no degradation is observed.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[5]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance or a solution (e.g., at 60-80°C) for a defined period.[11]
-
Photolytic Degradation: Exposing the drug substance (in solid and solution form) to a combination of visible and UV light in a photostability chamber.[8]
Q4: Which analytical techniques are most suitable for identifying and quantifying degradation products?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) is the most powerful and widely used technique.[12][13]
-
HPLC with UV detection is used to separate the parent compound from its degradation products and quantify them. A good stability-indicating method should be able to resolve all significant degradants from the parent peak.[13][14]
-
Mass Spectrometry (MS) , particularly with high-resolution instruments like Q-TOF, provides accurate mass measurements of the degradation products, which is crucial for elucidating their chemical structures.[12][15]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively determine the structure of isolated degradation products.[16]
Troubleshooting Guides
This section addresses common problems encountered during the analysis of degradation samples, particularly with HPLC-MS systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic amine groups and free silanol groups on the HPLC column. | Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the amines and improve peak shape.[17] Use a modern, end-capped column with low silanol activity. |
| Column overload. | Reduce the sample concentration or injection volume.[17] | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the issue persists, the column may need replacement.[17][18] | |
| Variable Retention Times | Inadequate column equilibration between injections. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each run. |
| Inconsistent mobile phase preparation. | Prepare mobile phases fresh daily and ensure accurate measurements. Use a buffer if pH control is critical.[19] | |
| Temperature fluctuations. | Use a column oven to maintain a constant and stable temperature.[19] | |
| Low MS Signal / No Signal | Poor ionization of the analyte. | Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try a different ionization mode (e.g., APCI instead of ESI). |
| Use of non-volatile buffers (e.g., phosphate) or high concentrations of ion-pairing agents (TFA) that suppress the MS signal. | Switch to volatile mobile phase additives like formic acid or ammonium acetate. Use the lowest effective concentration of any additive.[17] | |
| Incorrect mass range scanned. | Ensure the mass spectrometer's scan range covers the expected m/z of the parent compound and its potential degradation products. | |
| High Baseline Noise | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and reagents. Filter and degas all mobile phases before use.[20] |
| Contamination in the LC-MS system (ion source, tubing). | Clean the ion source according to the manufacturer's protocol. Flush the system with a series of strong solvents. | |
| Sample Carryover | Adsorption of the analyte onto surfaces in the injector or column. | Optimize the needle wash procedure in the autosampler, using a strong solvent. Inject a blank run after a high-concentration sample to check for carryover.[19] |
| Poor solubility of the analyte in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with, or weaker than, the initial mobile phase.[20] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the general procedure for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active substance.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment at 60°C for 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH and dilute with mobile phase.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.
-
If no degradation is observed, repeat at 60°C for 8 hours.
-
Before analysis, neutralize with 1 M HCl and dilute with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase before analysis.
-
-
Thermal Degradation (Solution):
-
Dilute 1 mL of the stock solution with 1 mL of water.
-
Heat the solution in a sealed vial at 80°C for 48 hours.
-
Cool to room temperature and dilute with mobile phase before analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid compound in a petri dish.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 100 µg/mL in water/methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the samples at appropriate time points. A parallel sample should be kept in the dark as a control.
-
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing a method to separate the parent compound from its degradation products.
-
Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B (re-equilibration)
-
-
Detection:
-
DAD: Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm and 280 nm).
-
MS: Positive Electrospray Ionization (ESI+) mode. Scan a mass range of m/z 50-500.
-
Data Presentation
Quantitative results from forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Assay of Parent | % Degradation | Number of Degradants |
| Control | 24 h | RT | 99.8 | 0.2 | 0 |
| 1 M HCl | 24 h | 60°C | 88.5 | 11.5 | 2 |
| 1 M NaOH | 24 h | 60°C | 91.2 | 8.8 | 1 |
| 30% H₂O₂ | 24 h | RT | 85.1 | 14.9 | 3 |
| Heat (Solid) | 48 h | 80°C | 98.9 | 1.1 | 1 |
| Photolysis | 7 days | Chamber | 94.6 | 5.4 | 2 |
Table 2: Potential Degradation Products Observed by LC-MS
| Degradant ID | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Change | Possible Origin |
| DP1 | 6.8 | 195.1234 | +16 | N-Oxidation |
| DP2 | 8.2 | 179.1290 | -NH₂ +OH | Hydrolytic Deamination |
| DP3 | 9.5 | 111.0913 | Cleavage Product | Acid/Base Hydrolysis |
| DP4 | 10.1 | 211.1183 | +32 | Di-Oxidation |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualizations
The following diagrams illustrate potential degradation pathways and experimental workflows.
Caption: A potential hydrolytic degradation pathway for this compound.
Caption: Potential oxidative degradation pathways leading to N-oxide and ring-opened products.
Caption: A typical experimental workflow for conducting a forced degradation study.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. ajrconline.org [ajrconline.org]
- 4. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosynce.com [biosynce.com]
- 11. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijmr.net.in [ijmr.net.in]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. jetir.org [jetir.org]
- 15. researchgate.net [researchgate.net]
- 16. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. zefsci.com [zefsci.com]
- 20. halocolumns.com [halocolumns.com]
"addressing poor cell permeability of 6-(Piperidin-1-yl)pyrimidin-4-amine"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 6-(Piperidin-1-yl)pyrimidin-4-amine.
Troubleshooting Guides
This section offers solutions to specific experimental issues that may arise when working with this compound.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
-
Question: My Parallel Artificial Membrane Permeability Assay (PAMPA) results for this compound show very low Papp values, suggesting poor passive diffusion. How can I confirm and troubleshoot this?
-
Answer:
-
Verify Assay Integrity: Ensure your assay is performing as expected by running control compounds with known permeability characteristics (high and low).
-
pH Adjustment: The ionization state of the amine groups is critical for permeability.[1][2] The pyrimidine and piperidine nitrogens will be protonated at physiological pH, increasing polarity and reducing passive diffusion.[1] Consider performing the PAMPA assay at a higher pH (e.g., 8.0) to increase the proportion of the neutral species and assess its impact on permeability.
-
Solubility Check: Poor aqueous solubility can be mistaken for low permeability.[3] Ensure the compound is fully dissolved in the donor well at the tested concentration. If solubility is an issue, consider using co-solvents, though be mindful of their potential effects on the artificial membrane.
-
Structural Analogs: If available, test structurally related analogs with varying lipophilicity to establish a preliminary structure-activity relationship (SAR) for permeability.[4][5][6]
-
Issue 2: High Efflux Ratio in Caco-2 Assay
-
Question: I'm observing a high efflux ratio (>2) in my Caco-2 permeability assay, indicating that this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). What are the next steps?
-
Answer:
-
Confirm with Inhibitors: To confirm if the compound is a substrate of specific efflux transporters, co-administer known inhibitors.[7] For example, use verapamil for P-gp or fumitremorgin C for Breast Cancer Resistance Protein (BCRP).[7] A significant increase in the apparent permeability from the apical to the basolateral side (Papp, A-B) in the presence of an inhibitor confirms its role in the compound's efflux.
-
Concentration Dependence: Evaluate the permeability at multiple concentrations. Saturation of the transporter at higher concentrations can lead to a decrease in the efflux ratio.
-
Structural Modifications: If efflux is confirmed, medicinal chemistry efforts can be directed toward designing analogs that are not recognized by the efflux transporters. This could involve masking the functional groups that interact with the transporter.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have poor cell permeability?
A1: The structure of this compound contains multiple hydrogen bond donors and acceptors, as well as basic nitrogen atoms that will be protonated at physiological pH. These characteristics increase the molecule's polarity and reduce its ability to passively diffuse across the lipid bilayer of cell membranes.[8][9]
Q2: What are the primary strategies to improve the cell permeability of this compound?
A2: There are three main strategies:
-
Structural Modification (Medicinal Chemistry):
-
Prodrug Approach: Masking the polar amine groups with lipophilic moieties that can be cleaved enzymatically inside the cell to release the active compound.[1][2][10][11] This increases lipophilicity and facilitates membrane transport.[9]
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the structure to enhance lipophilicity while maintaining target engagement. This could involve adding lipophilic groups or reducing the number of hydrogen bond donors.[8][12]
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based delivery systems like solid lipid nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS) can enhance its absorption.[13][14][15]
-
Permeation Enhancers: Co-formulating with chemical permeation enhancers can transiently increase membrane permeability.[16]
-
-
Nanotechnology Approaches:
-
Nanoformulations: Utilizing nanoparticles can improve drug transport and absorption across the intestinal barrier.[17]
-
Q3: Which in vitro models are most suitable for assessing the permeability of this compound and its analogs?
A3: A tiered approach is recommended:
-
PAMPA: A high-throughput, cost-effective assay to assess passive permeability.[18] It is useful for initial screening of a large number of compounds.
-
Caco-2 Cell Assay: This assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium.[19][20] It is considered the gold standard for in vitro prediction of oral drug absorption as it accounts for both passive diffusion and active transport, including efflux.[7][20]
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and Analogs
| Compound | Modification | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Parent Compound | - | 0.5 | 0.2 | 5.0 |
| Analog 1 | Prodrug (N-acylation) | 5.2 | 4.5 | 1.2 |
| Analog 2 | SAR (add methyl group) | 1.1 | 0.8 | 4.8 |
| Analog 3 | SAR (replace piperidine with morpholine) | 0.3 | 0.1 | 5.5 |
Table 2: Effect of P-gp Inhibitor on Caco-2 Permeability of the Parent Compound
| Condition | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Control | 0.2 | 1.0 | 5.0 |
| + Verapamil (100 µM) | 0.8 | 1.1 | 1.4 |
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound.
-
Methodology:
-
A filter plate with a 96-well microfilter is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[18]
-
The wells of the filter plate (apical side) are filled with a buffer solution containing the test compound.
-
A 96-well receiver plate (basolateral side) is filled with a matching buffer.
-
The filter plate is placed on top of the receiver plate, and the assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the concentration of the compound in both the donor and receiver wells is determined using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Caco-2 Permeability Assay
-
Objective: To evaluate both passive and active transport of a compound across an intestinal epithelial cell monolayer.[19][20]
-
Methodology:
-
Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to form a differentiated monolayer.[7]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[20]
-
For apical to basolateral (A-B) transport, the test compound is added to the apical side, and samples are taken from the basolateral side at various time points.
-
For basolateral to apical (B-A) transport, the compound is added to the basolateral side, and samples are taken from the apical side.
-
Compound concentrations in the samples are quantified by LC-MS/MS.
-
The Papp values for both directions are calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined.[7]
-
Visualizations
Caption: Experimental workflow for addressing poor cell permeability.
Caption: Factors contributing to poor permeability and improvement strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine derivatives as multifaceted antidiabetic agents: A comprehensive review of structure-activity relationships, mechanisms, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 14. japsonline.com [japsonline.com]
- 15. upm-inc.com [upm-inc.com]
- 16. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. enamine.net [enamine.net]
"interpreting ambiguous analytical data for 6-(Piperidin-1-yl)pyrimidin-4-amine"
Welcome to the technical support center for the analytical characterization of 6-(Piperidin-1-yl)pyrimidin-4-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting potentially ambiguous analytical data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Unexpected Peaks in the 1H NMR Spectrum
Q1: My 1H NMR spectrum shows more signals than expected for the proposed structure. What could be the cause?
A1: The presence of additional signals in the 1H NMR spectrum can be attributed to several factors:
-
Tautomerism: this compound can exist in tautomeric forms, specifically the amino and imino forms.[1][2][3][4] This equilibrium can result in two distinct sets of signals for the pyrimidine ring and the amine proton. The ratio of these tautomers can be solvent and temperature-dependent.
-
Residual Solvents: Ensure that the sample is thoroughly dried. Common NMR solvents like acetone, ethyl acetate, or dichloromethane from purification steps can appear in the spectrum.
-
Impurities: Starting materials or by-products from the synthesis may be present. For instance, unreacted 4,6-dichloropyrimidine or piperidine could be sources of minor peaks.
-
Water: A broad peak, typically between 1.5 and 4.5 ppm (in CDCl₃), can indicate the presence of water.
Q2: The chemical shift of the amine (NH₂) protons is not a sharp singlet and its integration is variable. Why is this?
A2: The amine protons are exchangeable, and their signal can be broad, especially in the presence of trace amounts of acid or water. The rate of exchange can influence the peak shape. Furthermore, if the imino tautomer is present, the NH proton of that form will have a different chemical shift and may also be broad. Integration can be unreliable for such broad, exchangeable protons. To confirm, you can perform a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube will cause the NH₂ signal to disappear.
Issue 2: Ambiguous Mass Spectrometry Data
Q3: The molecular ion peak in my mass spectrum is weak or absent. How can I confirm the molecular weight?
A3: For some amine-containing compounds, the molecular ion peak (M⁺) in electron ionization (EI) mass spectrometry can be weak due to facile fragmentation.[5] Consider using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically yields a more prominent protonated molecule [M+H]⁺. For this compound, the expected m/z for [M+H]⁺ would be approximately 193.15.
Q4: I am observing unexpected fragment ions in my MS/MS spectrum. What are the likely fragmentation pathways?
A4: The fragmentation of this compound is expected to involve characteristic losses from both the pyrimidine and piperidine rings. Common fragmentation patterns for related structures include the loss of neutral molecules like ethene (C₂H₄) from the piperidine ring or cleavage of the piperidine ring itself. The pyrimidine ring can also undergo characteristic fragmentation. A proposed fragmentation pathway is illustrated in the diagram below.
Issue 3: Chromatographic Problems in HPLC Analysis
Q5: I am seeing a broad or tailing peak for my compound in reverse-phase HPLC. How can I improve the peak shape?
A5: Peak tailing for basic compounds like this compound on a C18 column is often due to interactions with residual silanol groups on the silica support. To mitigate this, consider the following:
-
Use a base-deactivated column: These columns are specifically designed to minimize silanol interactions.
-
Adjust the mobile phase pH: Using a mobile phase with a pH around 4 can help to protonate the analyte and improve peak shape.[6]
-
Add a competing base: Including a small amount of a competing amine, like triethylamine (TEA), in the mobile phase can help to saturate the active silanol sites.
Q6: I have a persistent impurity peak that co-elutes with my main peak. What are my options?
A6: If an impurity is co-eluting, you will need to adjust the separation conditions. You can try:
-
Changing the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Modifying the mobile phase pH: A change in pH can affect the retention of ionizable impurities differently than your target compound.
-
Using a different stationary phase: If changes to the mobile phase are ineffective, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.
Data Presentation
The following tables summarize the expected analytical data for this compound based on analysis of structurally similar compounds.
Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-2 (pyrimidine) |
| ~6.5 | br s | 2H | -NH₂ |
| ~5.8 | s | 1H | H-5 (pyrimidine) |
| ~3.5 | t | 4H | H-2', H-6' (piperidine) |
| ~1.6 | m | 6H | H-3', H-4', H-5' (piperidine) |
Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~163.0 | C-4 (pyrimidine) |
| ~161.5 | C-6 (pyrimidine) |
| ~157.0 | C-2 (pyrimidine) |
| ~85.0 | C-5 (pyrimidine) |
| ~44.0 | C-2', C-6' (piperidine) |
| ~25.0 | C-3', C-5' (piperidine) |
| ~24.0 | C-4' (piperidine) |
Table 3: Expected Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 193.15 | [M+H]⁺ (Protonated Molecule) |
| 176.12 | [M+H - NH₃]⁺ |
| 137.09 | [M+H - C₄H₈]⁺ (Loss of butene from piperidine) |
| 110.07 | [C₅H₆N₃]⁺ (Fragment of pyrimidine ring) |
Table 4: Representative HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~7.5 min |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz (or higher) spectrometer. For 1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary.
-
D₂O Exchange: To identify exchangeable protons, acquire a 1H NMR spectrum, then add one drop of D₂O, shake the tube, and re-acquire the spectrum.
2. Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For MS/MS analysis, select the [M+H]⁺ ion (m/z 193.15) for collision-induced dissociation (CID) and acquire the product ion spectrum.
3. High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions: Use the parameters outlined in Table 4 or an equivalent method.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Data Analysis: Integrate the peaks to determine the purity and retention time of the compound.
Visualizations
Caption: Tautomeric equilibrium of this compound.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Caption: Logical workflow for troubleshooting ambiguous analytical data.
References
- 1. Amino-imino tautomerization reaction of the 4-aminopyrimidine/acetic acid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1’4’-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 1',4'-iminopyrimidine tautomer of thiamin diphosphate is poised for catalysis in asymmetric active centers on enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Target Engagement of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical Janus kinase (JAK) inhibitor, 6-(Piperidin-1-yl)pyrimidin-4-amine, with established JAK inhibitors. The document is intended to guide researchers in designing and executing experiments to validate the target engagement of novel compounds in this class. The content includes a comparative analysis of inhibitory potency, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to JAK-STAT Signaling and a Hypothetical Inhibitor
The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical mediators of cytokine signaling.[1] They play a pivotal role in the JAK-STAT signaling pathway, which is integral to immune responses, inflammation, and hematopoiesis.[1][2][3] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3]
For the purpose of this guide, we will consider the novel molecule, this compound, as a hypothetical inhibitor of the JAK family. Pyrimidine-based scaffolds are common in known JAK inhibitors. This guide will outline the necessary steps to validate its target engagement and compare its performance against well-characterized JAK inhibitors: Tofacitinib, Ruxolitinib, and Baricitinib.
Visualizing the JAK-STAT Signaling Pathway
The JAK-STAT pathway is initiated by cytokine binding to their receptors, leading to the activation of receptor-associated JAKs.[1] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes.[2][3]
Comparative Analysis of Inhibitory Potency
A crucial step in characterizing a novel inhibitor is to determine its potency and selectivity against the target kinase family. This is typically achieved through in vitro biochemical assays to measure the half-maximal inhibitory concentration (IC50).
Data Presentation: Biochemical IC50 Values
The following table summarizes the biochemical IC50 values for our hypothetical compound, this compound, and established JAK inhibitors. Lower IC50 values indicate higher potency.
| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Data Source(s) |
| This compound | [Data] | [Data] | [Data] | [Data] | Hypothetical |
| Tofacitinib | 1.7 - 3.7 | 1.8 - 4.1 | 0.75 - 1.6 | 16 - 34 | [4][5] |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [6][7] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | [2] |
Data Presentation: Cellular Potency
To assess the inhibitor's activity in a biological context, cellular assays are performed to measure the inhibition of downstream signaling events, such as STAT phosphorylation.
| Compound | Cellular Assay | Cell Line | IC50 (nM) | Data Source(s) |
| This compound | p-STAT3 Inhibition (IL-6 stimulated) | [e.g., TF-1] | [Data] | Hypothetical |
| Ruxolitinib | p-STAT3 Inhibition (IL-6 stimulated) | PBMC | ~100-130 | [6] |
| Tofacitinib | p-STAT Inhibition (various cytokine stimulations) | PBMC | Varies | [8] |
| Baricitinib | p-STAT Inhibition (various cytokine stimulations) | PBMC | Varies | [8] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of target engagement. Below are methodologies for a biochemical kinase assay and a cellular Western blot to assess JAK inhibition.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9]
Experimental Workflow: ADP-Glo™ Kinase Assay
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in 100% DMSO. A common starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x kinase/substrate solution (recombinant human JAK enzyme and a suitable peptide substrate in kinase buffer).
-
Add 50 nL of the serially diluted compounds.
-
To initiate the reaction, add 2.5 µL of 2x ATP solution (at the Km concentration for the specific JAK enzyme). The final reaction volume is 5 µL.[10]
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: Phospho-STAT Western Blot
This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins in a cellular context.[11]
Experimental Workflow: Phospho-STAT Western Blot
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
"6-(Piperidin-1-yl)pyrimidin-4-amine versus other kinase inhibitors"
An Objective Comparison of a Representative Pyrimidine-Based Compound with Other Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold is a prevalent structural motif. This guide provides a comparative analysis of a representative pyrimidine-based inhibitor, closely related to the 6-(piperidin-1-yl)pyrimidin-4-amine structure, against other established kinase inhibitors. Due to the limited publicly available data on this compound, this guide utilizes data from structurally similar public domain compounds to provide a relevant and informative comparison for researchers, scientists, and drug development professionals. The focus is on Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, and a target for anticancer drug development.
Quantitative Data Presentation
The following table summarizes the in vitro inhibitory activities of a representative pyrimidine-based PLK4 inhibitor and other known kinase inhibitors against PLK4 and other selected kinases. The IC50 value represents the concentration of the inhibitor required to inhibit 50% of the kinase activity.
| Compound | Target Kinase | IC50 (µM) | Reference Compound(s) | Target Kinase(s) | IC50 (µM) |
| Compound 8h (Proxy) | PLK4 | 0.0067 | Centrinone (LCR-263) | PLK4 | 0.00271 |
| VX-680 | Aurora A/B/C, PLK4 | 0.00065, 0.00336, 0.0046, 0.00766 | |||
| CFI-400945 | PLK4 | 0.00026 |
Note: Compound 8h is a pyrimidin-2-amine derivative from a study on potent PLK4 inhibitors and serves as a proxy for this compound.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Kinase Assay
This protocol outlines the steps to determine the in vitro inhibitory activity of a compound against a specific kinase.
-
Preparation of Reagents : Prepare a stock solution of the test compound in 100% DMSO. Dilute the stock solution with kinase buffer to the desired concentrations. Prepare a solution containing the kinase, a fluorescently labeled antibody, and a kinase tracer in kinase buffer.[1]
-
Assay Procedure : In a 384-well plate, add the test compound solution, followed by the kinase/antibody mixture and the tracer.[1]
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the reaction to reach equilibrium.
-
Detection : Measure the fluorescence signal using a suitable plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a kinase inhibitor on the proliferation of cancer cell lines.
-
Cell Culture and Seeding : Culture cancer cells to 70-80% confluency and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the kinase inhibitor or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blotting for Target Engagement
This protocol is used to confirm that the kinase inhibitor is engaging with its intended target within the cell by assessing the phosphorylation status of downstream substrates.[3]
-
Cell Lysis : After treating cells with the kinase inhibitor, wash them with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and then transfer the proteins to a PVDF membrane.[2]
-
Antibody Incubation : Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the target's downstream substrate. Subsequently, incubate with a primary antibody for the total form of the substrate as a loading control.[2]
-
Detection : Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[2]
-
Analysis : Quantify the band intensities to determine the change in phosphorylation of the downstream substrate in response to the inhibitor.
Visualizations
The following diagrams illustrate a key signaling pathway and a typical experimental workflow in kinase inhibitor research.
Caption: The PLK4 Signaling Pathway and the Effect of Inhibition.
Caption: A General Experimental Workflow for Kinase Inhibitor Evaluation.
References
Comparative Analysis of 6-(Piperidin-1-yl)pyrimidin-4-amine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 6-(piperidin-1-yl)pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the design of potent and selective kinase inhibitors. Understanding the structure-activity relationship (SAR) of this class of compounds is crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of various analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Quantitative SAR Data
The biological activity of this compound analogs is highly dependent on the substitutions at various positions of the pyrimidine ring and the piperidine moiety. The following table summarizes the SAR for a series of these analogs, highlighting the impact of different functional groups on their inhibitory activity against various kinases.
| Compound ID | R1 (Position 2) | R2 (Position 5) | R3 (Piperidine Substitution) | Target Kinase | IC50 (nM) | Reference |
| 1a | -H | -H | -H | FGFR1 | 115 | [1] |
| 1b | -NH2 | -H | -H | FGFR1 | 85 | [1] |
| 2a | -H | -F | -H | Akt | 50 | [2][3] |
| 2b | -H | -Cl | -H | Akt | 28 | [2][3] |
| 3a | -H | -H | 4-OH | PLK4 | 71.4 | [4] |
| 3b | -H | -H | 4-NH2 | PLK4 | 17.4 | [4] |
| 4a | -Phenyl | -H | -H | CDK4 | 25 | [5] |
| 4b | -Pyridyl | -H | -H | CDK4 | 11 | [5] |
Key SAR Observations:
-
Substitution at Position 2: The introduction of an amino group at the R1 position (Compound 1b ) enhances the inhibitory activity against FGFR1, suggesting a potential hydrogen bond interaction in the active site.
-
Substitution at Position 5: Halogen substitution at the R2 position significantly impacts activity against Akt kinase. A chloro group (Compound 2b ) provides greater potency compared to a fluoro group (Compound 2a ), indicating that both electronic and steric factors are at play.[2][3]
-
Piperidine Substitution: Modification of the piperidine ring at the R3 position demonstrates the importance of this moiety for interaction with the target kinase. An amino group at the 4-position of the piperidine (Compound 3b ) results in a marked increase in potency against PLK4 compared to a hydroxyl group (Compound 3a ), likely due to the formation of additional hydrogen bonds.[4]
-
Aromatic Substituents: The nature of the aromatic ring at the R1 position influences the inhibitory effect on CDK4. A pyridyl group (Compound 4b ) is more favorable for activity than a phenyl group (Compound 4a ), suggesting that the nitrogen atom in the pyridine ring may be involved in a key interaction.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of this compound analogs.
Kinase Inhibition Assay (General Protocol)
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific kinase.
-
Reagents and Materials:
-
Kinase of interest (e.g., FGFR1, Akt, PLK4, CDK4)
-
Substrate peptide (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
-
Procedure: a. A stock solution of the test compound is prepared in 100% DMSO and serially diluted. b. The kinase, substrate, and ATP are prepared in the assay buffer. c. The test compound dilutions are added to the wells of a 384-well plate. d. The kinase solution is then added to the wells, and the plate is incubated for a specified period (e.g., 15-30 minutes) at room temperature to allow for compound binding. e. The kinase reaction is initiated by adding the ATP/substrate mixture. f. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). g. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection reagent and a plate reader. h. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., breast cancer, leukemia cell lines)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
-
Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours). c. After the incubation period, the medium is removed, and MTT solution is added to each well. d. The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals. e. The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.
Visualizations
The following diagrams illustrate a representative signaling pathway targeted by these inhibitors and a typical experimental workflow for an SAR study.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for this compound analogs which often act as Akt inhibitors.
Caption: A typical workflow for a structure-activity relationship (SAR) study, from initial lead compound to lead optimization.
References
- 1. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-(Piperidin-1-yl)pyrimidin-4-amine Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various 6-(Piperidin-1-yl)pyrimidin-4-amine derivatives based on recent experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel therapeutic agents.
Data Summary
The following tables summarize the biological activities of several key this compound derivatives and related compounds, highlighting their potential in oncology and other therapeutic areas.
Table 1: Anticancer Activity of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 5b | MCF-7 (Breast Cancer) | 14.15 | [1] |
| 5b | SW480 (Colorectal Cancer) | 31.75 | [1] |
| 5h | MCF-7 (Breast Cancer) | 16.50 ± 4.90 | [1] |
| 5h | SW480 (Colorectal Cancer) | 15.70 ± 0.28 | [1] |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | Not Specified | [1] |
| Cisplatin (Control) | SW480 (Colorectal Cancer) | Not Specified | [1] |
| 5-Fluorouracil (5-FU) (Control) | MCF-7 (Breast Cancer) | Not Specified | [1] |
| 5-Fluorouracil (5-FU) (Control) | SW480 (Colorectal Cancer) | Not Specified | [1] |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| 23k | FLT3 | 11 | [2] |
| 23k | CDK4 | 7 | [2] |
| A5 | PI3Kδ | 1.3 | [3] |
| A8 | PI3Kδ | 0.7 | [3] |
| Idelalisib (Control) | PI3Kδ | 1.2 | [3] |
| 8h | PLK4 | 6.7 | [4] |
Table 3: Anti-proliferative Activity of PI3Kδ Inhibitors
| Compound | Target Cell Line | IC50 (µM) | Reference |
| A5 | SU-DHL-6 | 0.16 | [3] |
| A8 | SU-DHL-6 | 0.12 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cytotoxicity
The cytotoxicity of the synthesized pyrimidine-4-amino piperidine derivatives (5a-5j) was evaluated against MCF-7 and SW480 cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] Cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, were then calculated.[1]
Kinase Inhibition Assays
The inhibitory activity of the compounds against specific kinases such as FLT3, CDK4, PI3Kδ, and PLK4 was determined using in vitro enzyme activity assays.[2][3][4] These assays typically involve incubating the purified kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often by quantifying the amount of phosphorylated substrate, using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays. IC50 values are subsequently determined from the dose-response curves.
Western Blot Analysis
To investigate the mechanism of action at the cellular level, western blotting was employed to assess the phosphorylation status of key signaling proteins. For instance, the effect of compound A8 on the PI3K/AKT pathway was evaluated by measuring the phosphorylation of AKT at Ser473 in SU-DHL-6 cells.[3] Following treatment with the compound, cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the phosphorylated and total forms of the target protein. Detection was achieved using secondary antibodies conjugated to a reporter enzyme, followed by chemiluminescence imaging.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the evaluation of this compound derivatives.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: Mechanism of Thymidylate Synthase Inhibition.
Caption: General Experimental Workflow for Drug Discovery.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of Aminopyrimidine-Based Kinase Inhibitors
For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinase selectivity profile of aminopyrimidine-based compounds, using a representative molecule, in the absence of specific published data for 6-(Piperidin-1-yl)pyrimidin-4-amine. The following sections detail the inhibitory activity against a panel of kinases, outline the experimental methodologies used for such profiling, and visualize key concepts for enhanced comprehension.
Kinase Selectivity Profile of Representative Aminopyrimidine Analogs
The aminopyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[1] Consequently, derivatives of this core structure often exhibit activity against a range of kinases. The selectivity of these compounds is heavily influenced by the substitutions on the pyrimidine ring.
To illustrate the typical selectivity profile of this class of compounds, we present data from a study on a library of aminopyrimidine analogs. The table below summarizes the kinase inhibition data for a representative compound from this library, showcasing its activity against a diverse panel of kinases.
| Target Kinase | Percent of Control (%) @ 1 µM | IC50 (nM) | Kinase Family |
| Primary Target(s) | |||
| STK10 | <10 | 100-500 | CAMK |
| SLK | <10 | 100-500 | STE |
| Secondary Target(s) | |||
| LOK | 10-49 | >500 | STE |
| MST4 | 10-49 | >500 | STE |
| Notable Non-Targets | |||
| ABL1 | >50 | >1000 | TK |
| AKT1 | >50 | >1000 | AGC |
| CDK2 | >50 | >1000 | CMGC |
| EGFR | >50 | >1000 | TK |
| PIK3CA | >50 | >1000 | PI3K |
| SRC | >50 | >1000 | TK |
Data presented is representative of aminopyrimidine analogs and is intended for comparative purposes. The actual profile of this compound may vary.
Experimental Protocols
Accurate and reproducible experimental design is critical for determining the selectivity of kinase inhibitors. Below are detailed methodologies for two widely used kinase profiling assays.
KINOMEscan™ Competition Binding Assay
This high-throughput assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase captured on the solid support is quantified via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Protocol:
-
Kinase Preparation: Kinases are expressed as fusions with a DNA tag.
-
Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (e.g., 10 µM).
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured by qPCR of the DNA tag.
-
Data Analysis: The results are reported as "percent of control," where a lower percentage indicates stronger binding of the test compound to the kinase. Hits are often defined as compounds that result in a percent of control value below a certain threshold (e.g., <10% or <35%). For hits of interest, dissociation constants (Kd) are subsequently determined by running the assay with a range of compound concentrations.[2][3]
ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.
Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test compound are incubated in a multiwell plate.
-
Termination and ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.[4][5][6]
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the kinase reaction into ATP.[4][5][6]
-
Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.[7]
Visualizing Kinase Inhibition and Signaling
To provide a clearer understanding of the experimental process and the biological context of kinase inhibition, the following diagrams illustrate a typical kinase profiling workflow and a key signaling pathway often modulated by aminopyrimidine inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. chayon.co.kr [chayon.co.kr]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 6. ulab360.com [ulab360.com]
- 7. promega.com [promega.com]
"in vitro vs in vivo efficacy of 6-(Piperidin-1-yl)pyrimidin-4-amine"
<_>## A Comparative Guide to the In Vitro and In Vivo Efficacy of Roscovitine (Seliciclib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Roscovitine, a potent cyclin-dependent kinase (CDK) inhibitor.[1] Also known as Seliciclib or CYC202, Roscovitine has been the subject of extensive research for its potential therapeutic applications in oncology and other diseases.[1][2] This document summarizes key experimental data, details relevant methodologies, and offers a comparative perspective against other therapeutic alternatives.
Note: The originally requested compound, 6-(Piperidin-1-yl)pyrimidin-4-amine, lacks sufficient publicly available data for a comprehensive review. Therefore, this guide focuses on the well-characterized and structurally relevant CDK inhibitor, Roscovitine.
In Vitro Efficacy of Roscovitine
Roscovitine has demonstrated significant anti-proliferative and pro-apoptotic effects across a wide array of cancer cell lines.[2] Its primary mechanism of action involves the competitive inhibition of multiple CDKs at the ATP-binding site, leading to cell cycle arrest and induction of apoptosis.[2][3]
Key In Vitro Activities:
-
CDK Inhibition: Roscovitine is a potent inhibitor of CDK1, CDK2, CDK5, CDK7, and CDK9, with IC50 values typically in the sub-micromolar range.[2][4] It is a less potent inhibitor of CDK4 and CDK6.[2][3]
-
Cell Cycle Arrest: Treatment with Roscovitine induces cell cycle arrest at various phases (G0, G1, S, or G2/M), depending on the cell line, dose, and duration of exposure.[2][5] The average IC50 value for cell cycle arrest across numerous cancer cell lines is approximately 15 µM.[2][5]
-
Induction of Apoptosis: Roscovitine effectively induces apoptosis in cancer cells.[2][6] This is achieved through the downregulation of anti-apoptotic proteins like Mcl-1, Bcl-2, and survivin, and the upregulation of pro-apoptotic proteins.[2][5][7] In multiple myeloma cell lines, seliciclib was shown to induce apoptosis in a time- and dose-dependent manner, with a significant increase in the sub-G1 cell population observed after 24 hours of treatment at 25 µM.[6]
-
Inhibition of Transcription: Through its inhibition of CDK7 and CDK9, Roscovitine can suppress RNA polymerase II-dependent transcription.[8][9] This leads to the downregulation of short-lived proteins crucial for cancer cell survival, such as Mcl-1.[6][10]
Table 1: In Vitro Efficacy of Roscovitine (IC50 Values)
| Target/Process | Cell Line/System | IC50 (µM) | Reference |
| CDK1 | Purified Enzyme | ~0.2 - 0.7 | [2] |
| CDK2 | Purified Enzyme | ~0.2 - 0.7 | [2] |
| CDK5 | Purified Enzyme | ~0.2 - 0.7 | [2] |
| CDK7 | Purified Enzyme | ~0.2 - 0.7 | [2] |
| CDK9 | Purified Enzyme | ~0.2 - 0.7 | [2] |
| Cell Proliferation | Various Cancer Cell Lines | ~15 (average) | [2][5] |
| Antiproliferative Activity | Vascular Smooth Muscle Cells | 16.9 | [3] |
In Vivo Efficacy of Roscovitine
The anti-tumor effects of Roscovitine have been validated in several preclinical animal models, demonstrating its potential for clinical application.
Key In Vivo Activities:
-
Tumor Growth Inhibition: Roscovitine has shown significant tumor growth inhibition in various xenograft models, including those for colorectal, uterine, breast, and colon cancers.[2]
-
Combination Therapy: The efficacy of Roscovitine is often enhanced when used in combination with other anti-cancer agents, such as conventional chemotherapeutics and radiation.[2][5] For instance, in a breast cancer xenograft model, the combination of Roscovitine and doxorubicin resulted in a 70% inhibition of tumor growth, which was significantly greater than either agent alone.[2]
-
Immunomodulatory Effects: Recent studies suggest that Roscovitine can modulate the tumor microenvironment. In a mouse model of non-small cell lung cancer, Roscovitine, in combination with an anti-PD-1 antibody, reduced tumor burden and prolonged survival.[11] This was associated with a decrease in PD-L1 expression on tumor cells and an increase in the infiltration of cytotoxic CD8+ T cells and NK cells.[11]
Table 2: In Vivo Efficacy of Roscovitine in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Colorectal Cancer (LoVo) | CD1 Nude Mice | 100 mg/kg, i.p., 3x daily for 5 days | 45% | [2] |
| Uterine Carcinoma (MESSA-DX5) | CD1 Nude Mice | 500 mg/kg, oral, 3x daily for 4 days | 62% | [2] |
| Breast Cancer (MDA-MB 231) | Nude Mice | 100 mg/kg + 7.5 Gy irradiation | 73% (vs. 54% for irradiation alone) | [2][5] |
| Colon Cancer (HCT116) | Nude Mice | 500 mg/kg, oral | 79% reduction at day 5 | [2][5] |
| Colon Cancer (HT29) | Nude Mice | 40 mg/kg, i.p. | 80% | [2][5] |
| Breast Cancer (MCF7) | Nude Mice | 400 mg/kg, oral, 2x daily | 48% | [2][5] |
| Hormone Therapy-Resistant Breast Cancer | Xenograft | 100 mg/kg, oral | Significantly smaller tumor volumes | [2][5] |
Comparison with Alternatives
Roscovitine's efficacy has been implicitly compared to other CDK inhibitors and standard-of-care treatments through its evaluation in various cancer models and clinical trials.
-
Derivatives: A derivative of Roscovitine, LGR1406, has shown more potent antiproliferative activity in vascular smooth muscle cells, with an IC50 of 3.0 µM compared to 16.9 µM for Roscovitine.[3]
-
Clinical Trials: Phase I clinical trials of Roscovitine have established the maximum tolerated dose and recommended phase II dose for different schedules.[12] While objective tumor responses were not observed in one Phase I trial, disease stabilization was seen in 38% of patients.[2] Phase II trials have been conducted for non-small cell lung cancer and B-cell malignancies.[5][10]
-
Combination with Immunotherapy: The ability of Roscovitine to enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies presents a promising therapeutic strategy, particularly in tumors with high PD-L1 expression.[11]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Roscovitine (or a vehicle control, such as DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Study
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Roscovitine (or vehicle control) according to the specified dosing regimen (e.g., oral gavage or intraperitoneal injection).[13]
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the anti-tumor efficacy.
Visualizations
Caption: Roscovitine inhibits CDKs, leading to cell cycle arrest and apoptosis.
Caption: Workflow for assessing the in vivo efficacy of Roscovitine.
References
- 1. agscientific.com [agscientific.com]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roscovitine in cancer and other diseases - Cicenas - Annals of Translational Medicine [atm.amegroups.org]
- 4. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 8. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Seliciclib - Wikipedia [en.wikipedia.org]
- 11. Frontiers | The CDK inhibitor Roscovitine enhances the therapeutic efficacy of anti-PD-1 in non-small cell lung cancer [frontiersin.org]
- 12. Phase I evaluation of seliciclib (R-roscovitine), a novel oral cyclin-dependent kinase inhibitor, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. map-kinase-fragment.com [map-kinase-fragment.com]
Confirming the Mechanism of Action of Pyrimidine-Based EGFR Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly for kinase inhibitors. While the specific compound "6-(Piperidin-1-yl)pyrimidin-4-amine" is not extensively characterized in publicly available literature, this guide will focus on a well-established pyrimidine-based inhibitor with a related structural motif to illustrate the process of confirming its mechanism of action. We will use Osimertinib (AZD9291), a third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), as our primary example. Osimertinib's structure incorporates a substituted pyrimidine core.
This guide provides a comparative analysis of Osimertinib's performance against first-generation EGFR TKIs, Gefitinib and Erlotinib, which are quinazoline-based but serve as crucial benchmarks. We will detail the experimental protocols necessary to elucidate the mechanism of action and present supporting data in a clear, comparative format.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Osimertinib, Gefitinib, and Erlotinib against wild-type EGFR and various clinically relevant mutant forms, both in biochemical and cellular assays. Lower IC50 values indicate greater potency.
Table 1: Biochemical IC50 Values against Recombinant EGFR Kinase
| Compound | EGFR WT (nM) | EGFR L858R (nM) | EGFR ex19del (nM) | EGFR T790M (nM) | EGFR L858R/T790M (nM) |
| Osimertinib (Pyrimidine-based) | ~15 | ~1 | ~10 | ~1 | ~15 |
| Gefitinib (Quinazoline-based) | ~2 | ~2 | ~5 | ~200 | >5000 |
| Erlotinib (Quinazoline-based) | ~2 | ~2 | ~5 | ~200 | >5000 |
Data compiled from multiple sources.[1][2]
Table 2: Cellular IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Mutation Status | Osimertinib (nM) | Gefitinib (nM) | Erlotinib (nM) |
| PC-9 | ex19del | ~10 | ~13-77 | ~7 |
| H3255 | L858R | ~4 | ~3 | ~12 |
| H1975 | L858R/T790M | ~15 | >5000 | >5000 |
| A549 | WT | ~85 | >1000 | >1000 |
Data compiled from multiple sources.[2][3]
Experimental Protocols
To confirm the mechanism of action of a pyrimidine-based EGFR inhibitor like Osimertinib, a series of biochemical and cell-based assays are essential.
In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant EGFR kinase. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][5][6][7]
Materials:
-
Recombinant human EGFR kinase (wild-type and mutant forms)
-
Test compound (e.g., Osimertinib) and control inhibitors (e.g., Gefitinib, Erlotinib)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test and control inhibitors in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: To each well of a 384-well plate, add the inhibitor solution.
-
Enzyme Addition: Add the diluted recombinant EGFR enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km for EGFR.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9][10][11][12]
Materials:
-
NSCLC cell lines with different EGFR mutation statuses (e.g., PC-9, H1975, A549)
-
Complete cell culture medium
-
Test compound and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test and control inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Western Blot Analysis of EGFR Pathway Phosphorylation
Objective: To directly observe the inhibition of EGFR autophosphorylation and the phosphorylation of downstream signaling proteins (e.g., ERK) in treated cells.
Materials:
-
NSCLC cell lines
-
Test compound and control inhibitors
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
ECL (Enhanced Chemiluminescence) detection reagents and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with the inhibitor for 2 hours before stimulating with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[13][14][15][16][17]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR, p-ERK, total ERK, and the loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein levels to the total protein levels and then to the loading control to determine the relative inhibition of phosphorylation.
Visualizations
EGFR Signaling Pathway and Inhibitor Action
References
- 1. Osimertinib mesylate: Mechanism of action_Chemicalbook [chemicalbook.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. researchgate.net [researchgate.net]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 6-(Piperidin-1-yl)pyrimidin-4-amine and Analogs
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The pyrimidine scaffold serves as a versatile foundation for the design of such molecules. This guide provides a cross-validation of experimental results for 6-(Piperidin-1-yl)pyrimidin-4-amine and its structural analogs, offering a comparative analysis of their biological activities and the experimental protocols used for their evaluation.
The core structure, this compound, represents a key pharmacophore in medicinal chemistry. Variations in the substitution pattern on the pyrimidine ring and the piperidine moiety can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Understanding these structure-activity relationships (SAR) is paramount for the rational design of next-generation therapeutics.
Comparative Analysis of Aminopyrimidine Derivatives
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity and compare it to structurally related compounds that have been evaluated as kinase inhibitors and for other biological activities. The following tables summarize the performance of various aminopyrimidine derivatives against different biological targets, providing a basis for cross-validation.
Table 1: Kinase Inhibitory Activity of Aminopyrimidine Analogs
| Compound ID | Target Kinase(s) | IC50 / Kd (nM) | Cell-Based Assay (Cell Line) | IC50 (µM) | Reference |
| Compound A | Src/Abl | IC50: <1 (Src), 1 (Abl) | K562 | 0.01 | [1] |
| Compound B | FLT3, Aurora A/B | Kd: 6.2 (FLT3), 7.5 (Aurora A), 48 (Aurora B) | MV4-11 | <0.01 | [2][3] |
| Compound C | Protein Kinase B (PKBβ) | IC50: 100 | - | - | [4] |
| Compound D | Caspase-1 (Allosteric) | IC50: 13-200 | - | - | [5] |
Note: The specific structures for Compounds A-D are detailed in the cited references. These compounds share the aminopyrimidine core with variations in substitutions that provide insights into SAR.
Table 2: Anti-inflammatory and Other Activities of Pyrimidine Derivatives
| Compound ID | Biological Target/Assay | Activity Metric | Value | Reference |
| Compound E | Histamine H4 Receptor | Ki (nM) | 3.5 | [6] |
| Compound F | Nitric Oxide (NO) Inhibition | IC50 (µM) | 88.7 | [7] |
| Compound G | PGE2 Generation Inhibition | IC50 (µM) | 0.003-0.033 | [8] |
Note: The specific structures for Compounds E-G are detailed in the cited references. These examples highlight the diverse biological roles of the pyrimidine scaffold.
Inferred Profile of this compound
Based on the structure-activity relationships observed in the provided literature, we can hypothesize the potential biological profile of this compound. The presence of the 4-amino group and the 6-piperidine substituent suggests potential activity as a kinase inhibitor. The piperidine ring can be crucial for establishing interactions within the ATP-binding pocket of various kinases. Modifications to this ring, such as the introduction of amino groups as seen in some potent Protein Kinase B inhibitors, can significantly enhance potency and selectivity.[4]
Experimental Protocols
To ensure the cross-validation of experimental results, detailed and standardized protocols are essential. The following sections outline typical methodologies used to evaluate the compounds listed in the comparison tables.
Kinase Inhibition Assay
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of a specific kinase (IC50).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Workflow for a typical in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Workflow for a cell viability assay using the MTT method.
Signaling Pathway Context
Many aminopyrimidine-based inhibitors target key nodes in cellular signaling pathways that are often dysregulated in diseases like cancer. For instance, the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are critical for cell proliferation, survival, and differentiation. The diagram below illustrates a simplified representation of these interconnected pathways, highlighting potential targets for inhibitors like this compound.
Simplified signaling pathways often targeted by kinase inhibitors.
This guide serves as a foundational resource for understanding the potential of this compound within the broader context of pyrimidine-based drug discovery. By leveraging comparative data and standardized experimental protocols, researchers can more effectively design and evaluate novel therapeutic agents.
References
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
Comparative Analysis: 6-(Piperidin-1-yl)pyrimidin-4-amine and its Analogue Minoxidil Against Leading Therapeutic Agents
In the landscape of pharmacological research, pyrimidine derivatives represent a cornerstone for the development of novel therapeutic agents. This guide provides a detailed comparative analysis of the structural class defined by 6-(piperidin-1-yl)pyrimidin-4-amine, with a specific focus on its well-established analogue, Minoxidil. The performance of Minoxidil is objectively compared with other leading drugs in its primary therapeutic areas: androgenetic alopecia (hair loss) and hypertension. This analysis is supported by experimental data from clinical trials to inform researchers, scientists, and drug development professionals.
Executive Summary
While specific experimental data for the unembellished compound this compound is not extensively available in public literature, its structural analogue, Minoxidil (6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide), is a widely used and studied medication. This comparison, therefore, leverages the comprehensive data available for Minoxidil to represent this chemical class.
For the treatment of androgenetic alopecia, Minoxidil is compared with Finasteride. For hypertension, its performance is contrasted with Metoprolol (a beta-blocker) and Amlodipine (a calcium channel blocker). The analysis reveals that while Minoxidil is effective in both domains, its application in hypertension is generally reserved for severe or treatment-resistant cases due to its potent effects and side-effect profile. In the realm of hair loss treatment, it is a first-line therapy, often used in conjunction with Finasteride for enhanced efficacy.
Mechanism of Action
The therapeutic effects of these drugs stem from their distinct mechanisms of action at the molecular level.
Minoxidil: In its active form, minoxidil sulfate, it functions as a potassium channel opener. This leads to hyperpolarization of cell membranes. In vascular smooth muscle, this causes vasodilation and a subsequent drop in blood pressure.[1] In the context of hair growth, the exact mechanism is not fully elucidated but is thought to involve the opening of potassium channels in hair follicles, leading to increased blood flow and stimulation of vascular endothelial growth factor (VEGF), which promotes hair follicle vitality and extends the anagen (growth) phase of the hair cycle.[2][3][4][5]
Finasteride: This drug is a competitive inhibitor of the Type II 5-alpha reductase enzyme.[6] This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT).[7] By reducing DHT levels in the scalp, Finasteride mitigates the miniaturization of hair follicles, a key factor in androgenetic alopecia.[7][8][[“]]
Metoprolol: As a selective beta-1 adrenergic receptor blocker, Metoprolol primarily targets the heart.[10] It reduces heart rate, cardiac output, and blood pressure by blocking the effects of catecholamines like epinephrine.[11][12]
Amlodipine: This drug is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle.[13][14] This leads to vasodilation and a reduction in peripheral vascular resistance, thereby lowering blood pressure.[15][16]
Signaling Pathway Diagrams
Comparative Efficacy Data
The following tables summarize quantitative data from clinical studies, providing a direct comparison of the efficacy of Minoxidil and the selected comparator drugs.
Table 1: Comparison for Androgenetic Alopecia
| Parameter | Minoxidil (Topical 5%) | Finasteride (Oral 1mg) | Placebo | Study Duration |
| Clinical Improvement Rate | 52% | 80% | - | 12 months[6] |
| Change in Total Hair Count (per cm²) | ~ +21 | ~ +17.3 (net vs. placebo) | ~ +5 to +9 | 16-48 weeks[17][18] |
| Change in Anagen Hair Count (per cm²) | - | ~ +27.0 (net vs. placebo) | - | 48 weeks[18] |
| Net % Change in Hair Count vs. Placebo | - | 9.2% | - | 48 weeks[14] |
| Net % Change in Hair Count vs. Placebo | - | 15.4% | - | 96 weeks[14] |
Note: A combination of topical minoxidil and finasteride has shown a mean difference of +9.22 hairs/cm² in hair density compared to minoxidil alone.[8][19]
Table 2: Comparison for Hypertension
| Drug | Typical Patient Population | Baseline Blood Pressure (mmHg) | Post-treatment Blood Pressure (mmHg) | Mean Reduction (mmHg) |
| Oral Minoxidil | Resistant Hypertension | 162.4 / 83.2 | 135.8 / 72.8 | -26.6 / -10.4[7] |
| Oral Minoxidil | Severe Hypertension | 188 / 124 | 159 / 108 | -29 / -16[1] |
| Metoprolol | Mild to Moderate Hypertension | 154.4 / 100.3 | ~ 144.4 / 92.3 | ~ -10 / -8[15] |
| Amlodipine | Hypertension | - | - | ~ -12.2 (Systolic vs. Placebo)[10] |
| Amlodipine | Hypertension | - | - | ~ -17.5 (Systolic, all studies)[10] |
Note: Oral Minoxidil is typically administered with a diuretic and a beta-blocker to manage side effects like fluid retention and reflex tachycardia.[1]
Side Effect Profiles
| Drug | Common Side Effects |
| Minoxidil (Topical) | Scalp irritation, unwanted facial/body hair.[6] |
| Minoxidil (Oral) | Fluid retention, reflex tachycardia, hypertrichosis, pericardial effusion (rare).[1] |
| Finasteride (Oral) | Decreased libido, erectile dysfunction.[6] |
| Metoprolol | Fatigue, dizziness, bradycardia, hypotension.[3] |
| Amlodipine | Peripheral edema (swelling of ankles), headache, flushing, dizziness.[13] |
Experimental Protocols
Assessment of Hair Growth in Androgenetic Alopecia
A standardized and objective method to evaluate the efficacy of hair growth treatments involves the following steps:
-
Subject Selection: Healthy male or female subjects aged 18-55 with a diagnosis of androgenetic alopecia (e.g., Norwood-Hamilton scale for men, Ludwig scale for women).
-
Target Area Identification: A target area of 1 cm² is marked on the scalp, typically in a region of active hair loss (e.g., the vertex).
-
Baseline Measurement:
-
The hair within the target area is trimmed to a uniform length (e.g., 1 mm).
-
Macrophotographs of the target area are taken using a stereotactic device to ensure consistent positioning and magnification.
-
Image analysis software is used to determine the baseline total hair count and anagen (growing) hair count.
-
-
Treatment and Follow-up: Subjects are randomized to receive the investigational product or placebo over a defined period (e.g., 24-48 weeks).
-
Efficacy Evaluation:
-
At specified intervals (e.g., 24 and 48 weeks), the macrophotography and hair counting process is repeated.
-
The primary endpoints are the change from baseline in total hair count and anagen hair count in the target area.
-
Secondary endpoints may include changes in hair weight, hair thickness, and patient/investigator assessments of hair growth.
-
Measurement of Blood Pressure in a Clinical Setting
Accurate and consistent blood pressure measurement is crucial for evaluating the efficacy of antihypertensive drugs. The following protocol is based on established guidelines:
-
Patient Preparation:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement.
-
The patient's back should be supported, and their feet should be flat on the floor with legs uncrossed.
-
The arm should be bare and supported at the level of the heart.
-
The patient should refrain from caffeine, exercise, and smoking for at least 30 minutes prior to measurement.
-
-
Cuff Selection and Placement:
-
The appropriate cuff size should be selected based on the patient's arm circumference. The bladder of the cuff should encircle at least 80% of the arm.
-
The cuff should be placed on the upper arm with the lower edge about 2-3 cm above the antecubital fossa.
-
-
Measurement Procedure (Auscultatory Method):
-
The brachial artery pulse is palpated, and the cuff is inflated to 20-30 mmHg above the point where the pulse disappears.
-
The stethoscope is placed over the brachial artery.
-
The cuff is deflated at a rate of 2 mmHg per second.
-
The systolic blood pressure is recorded at the first appearance of Korotkoff sounds (Phase I).
-
The diastolic blood pressure is recorded at the disappearance of Korotkoff sounds (Phase V).
-
-
Data Recording:
-
At least two readings, separated by 1-2 minutes, should be taken. If the readings differ by more than 5 mmHg, additional readings should be taken until two consecutive readings are close.
-
The average of the readings is recorded as the blood pressure.
-
Conclusion
The this compound scaffold, represented by the well-studied drug Minoxidil, demonstrates significant therapeutic potential in both dermatology and cardiology. When compared to Finasteride for androgenetic alopecia, Minoxidil shows efficacy in promoting hair growth, although oral Finasteride may have a higher rate of clinical improvement. Combination therapy often yields superior results. In the management of hypertension, oral Minoxidil is a potent vasodilator, but its use is generally reserved for severe or resistant cases due to a side effect profile that necessitates co-administration of other medications. Standard first-line antihypertensives like Metoprolol and Amlodipine offer a more favorable balance of efficacy and tolerability for the majority of hypertensive patients. This comparative guide underscores the importance of understanding the nuanced mechanisms of action, efficacy, and safety profiles of different therapeutic agents to guide future research and clinical application.
References
- 1. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of Low-Dose Oral Minoxidil in Patients With Hypertension and Arrhythmia: A Multicenter Study of 264 Patients | Actas Dermo-Sifiliográficas [actasdermo.org]
- 3. High blood pressure (hypertension) - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 4. hcplive.com [hcplive.com]
- 5. 5 Outdated Blood Pressure Drugs No Longer Recommended [verywellhealth.com]
- 6. An open, randomized, comparative study of oral finasteride and 5% topical minoxidil in male androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minoxidil for Treatment of Resistant Hypertension in Chronic Kidney Disease––A Retrospective Cohort Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparing minoxidil-finasteride mixed solution with minoxidil solution alone for male androgenetic alopecia: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 9. consensus.app [consensus.app]
- 10. Effect of amlodipine on systolic blood pressure - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Evaluation of the Efficacy of Topical Minoxidil in Treatment of Male Androgenetic Alopecia | Semantic Scholar [semanticscholar.org]
- 12. drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
- 14. Changes in hair weight and hair count in men with androgenetic alopecia after treatment with finasteride, 1 mg, daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood pressure lowering efficacy of beta‐1 selective beta blockers for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Topical minoxidil for androgenetic alopecia: When blood pressure agents make you hairy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Finasteride increases anagen hair in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparing minoxidil-finasteride mixed solution with minoxidil solution alone for male androgenetic alopecia: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects: A Comparative Guide for 6-(Piperidin-1-yl)pyrimidin-4-amine and Alternative Kinase Inhibitors
Introduction: The specificity of small molecule inhibitors is a critical determinant of their therapeutic efficacy and safety. Off-target interactions can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a framework for assessing the off-target effects of 6-(Piperidin-1-yl)pyrimidin-4-amine, a substance with limited publicly available data, by comparing its hypothetical profile to the well-characterized multi-kinase inhibitor, Dasatinib. We will explore methodologies for profiling off-target interactions and present comparative data for Dasatinib and other BCR-ABL inhibitors.
Comparative Analysis of Kinase Inhibitor Specificity
To illustrate a comparative off-target assessment, this section focuses on Dasatinib, a potent inhibitor of the BCR-ABL fusion protein, and compares its kinase selectivity profile with other BCR-ABL inhibitors, Imatinib and Nilotinib. This comparison highlights how different inhibitors of the same primary target can have vastly different off-target profiles.
| Kinase | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Nilotinib (IC50, nM) | Primary Cellular Function |
| BCR-ABL | <1 | 25 | <20 | Oncogenic driver in CML |
| SRC Family Kinases (SRC, LCK, YES) | 0.5 - 1 | >10,000 | >5,000 | Cell growth, differentiation, survival |
| c-KIT | 5 | 100 | 150 | Hematopoiesis, melanogenesis |
| PDGFRβ | 28 | 100 | 60 | Angiogenesis, cell proliferation |
| Ephrin Receptors (e.g., EPHA2) | 15 | >5,000 | >5,000 | Developmental processes, cell migration |
This data is compiled from various sources and represents approximate values for comparative purposes.
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects employs a combination of in vitro and cell-based assays.
1. Kinome Scanning:
-
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
-
Methodology:
-
A library of recombinant human kinases is utilized.
-
The compound of interest is incubated with each kinase in the presence of ATP and a suitable substrate.
-
Kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.
-
The concentration of the compound required to inhibit kinase activity by 50% (IC50) is determined.
-
Results are often visualized as a "kinome tree" to show the selectivity profile across the human kinome.
-
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To identify protein targets of a compound within a cellular environment.
-
Methodology:
-
Cells are treated with the compound or a vehicle control.
-
The cells are heated to various temperatures, causing proteins to denature and precipitate.
-
The soluble fraction of proteins at each temperature is collected.
-
The abundance of specific proteins in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.
-
Binding of the compound to a protein stabilizes it, resulting in a higher melting temperature compared to the vehicle control.
-
3. Phenotypic Screening:
-
Objective: To identify unexpected cellular effects of a compound by screening it across a panel of diverse cell lines.
-
Methodology:
-
A large panel of characterized cell lines (e.g., NCI-60) is treated with the compound at various concentrations.
-
Cell viability or other phenotypic readouts (e.g., apoptosis, cell cycle arrest) are measured after a set incubation period.
-
The pattern of activity across the cell line panel can reveal potential off-target effects and suggest novel mechanisms of action.
-
Visualizing Methodologies and Pathways
Caption: Workflow for Assessing Off-Target Effects.
Caption: Dasatinib's Inhibition of BCR-ABL and Key Off-Targets.
Safety Operating Guide
Prudent Disposal of 6-(Piperidin-1-yl)pyrimidin-4-amine: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 6-(Piperidin-1-yl)pyrimidin-4-amine, ensuring the safety of laboratory personnel and environmental protection.
Hazard Profile and Handling Precautions
The structural components of this compound suggest that it may possess hazards associated with both piperidine and pyrimidine derivatives. Piperidine, for instance, is classified as a flammable liquid and is harmful if swallowed or in contact with skin.[1] Derivatives of pyrimidine can also be hazardous. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Table 1: Summary of Potential Hazards and Safety Recommendations
| Hazard Category | Potential Hazard Description | Recommended Precautions |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2][3] | Do not ingest. If swallowed, seek immediate medical attention.[2] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] | Avoid contact with skin. Wear protective gloves.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | Avoid contact with eyes. Wear safety goggles.[2] |
| Flammability | Piperidine, a structural component, is a flammable liquid.[1][4] | Keep away from heat, sparks, open flames, and other ignition sources.[1][4] |
| Environmental Hazards | Should not be released into the environment.[5] | Prevent entry into drains and waterways. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
Experimental Protocol for Waste Segregation and Storage:
-
Waste Identification: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), must be classified as hazardous waste.
-
Container Selection: Choose a designated, chemically compatible, and clearly labeled hazardous waste container. The container must have a secure lid to prevent spills and evaporation.
-
Waste Segregation: Do not mix waste containing this compound with incompatible materials. It is best practice to store different chemical waste streams separately.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic.
-
Disposal Request: Once the container is full or ready for disposal, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and does not replace the need for a thorough risk assessment and consultation with your institution's Environmental Health and Safety (EHS) department. Always follow local, state, and federal regulations for hazardous waste disposal.
References
Comprehensive Safety and Handling Guide for 6-(Piperidin-1-yl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 6-(Piperidin-1-yl)pyrimidin-4-amine, a key compound in various research and development applications. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with potential hazards including skin and eye irritation.[1] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Government-approved safety glasses with side shields or chemical splash goggles.[1][2] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[1][3] A lab coat or protective clothing is also required.[1][3] | Prevents skin contact which may cause irritation.[1] Double-gloving is recommended for enhanced protection.[4] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used if ventilation is inadequate or if dust/aerosols are generated.[2] | Minimizes the risk of inhaling harmful dust or vapors.[5] |
| Hand Washing | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][5] | Removes any potential residual contamination. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the stability of the compound and the safety of laboratory personnel.
Experimental Workflow for Handling this compound
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: First Aid and Emergency Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[1][6] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8] |
| Spill | For small spills, use appropriate PPE, contain the spill, and clean up with an inert absorbent material.[6] For large spills, evacuate the area and contact emergency services.[6] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow
Key Disposal Steps:
-
Containerization : Collect all waste materials, including contaminated PPE and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.[3]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: this compound.[3]
-
Storage : Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste by a licensed chemical waste disposal company.[3] Do not dispose of this chemical down the drain.[1][6]
References
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide(38304-91-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. fishersci.com [fishersci.com]
- 8. biochemopharma.fr [biochemopharma.fr]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
